molecular formula C27H28F2N6O B15610065 NVP-BSK805

NVP-BSK805

Katalognummer: B15610065
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: IBPVXAOOVUAOKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NVP-BSK805 is a useful research compound. Its molecular formula is C27H28F2N6O and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVXAOOVUAOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NVP-BSK805: A Technical Guide to its ATP-Competitive Inhibition of JAK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The document details its mechanism of action, inhibitory profile, and effects on downstream signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, particularly those focused on myeloproliferative neoplasms (MPNs) and other malignancies driven by aberrant JAK2 activity.

Executive Summary

This compound is a substituted quinoxaline (B1680401) that demonstrates high-affinity, ATP-competitive inhibition of the JAK2 kinase. It exhibits significant selectivity for JAK2 over other members of the JAK family and a broad range of other kinases.[1][2] The discovery of the activating JAK2(V617F) mutation in a high percentage of patients with MPNs, such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has positioned JAK2 as a critical therapeutic target. This compound potently inhibits both wild-type and V617F-mutant JAK2, leading to the suppression of downstream signaling, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1] This inhibition of the JAK/STAT pathway results in the suppression of cell proliferation and the induction of apoptosis in JAK2-dependent cancer cells.[3]

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the JAK2 kinase domain.[1] X-ray crystallography studies have confirmed that this compound binds to the ATP-binding pocket of the JAK2 kinase.[1] This mode of action prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby blocking the kinase's catalytic activity.[4] The calculated dissociation constant (Ki) for this compound is 0.43 ± 0.02 nM, indicating a very high binding affinity.[5][6]

Mechanism of ATP-Competitive Inhibition by this compound cluster_0 JAK2 Kinase Active Site cluster_1 Outcome ATP ATP JAK2 JAK2 ATP->JAK2 Binds to active site This compound This compound This compound->JAK2 Competitively binds to active site Substrate_P Phosphorylated Substrate JAK2->Substrate_P Phosphorylation No_Phosphorylation Inhibition of Phosphorylation JAK2->No_Phosphorylation Blocked by This compound

Caption: ATP-competitive inhibition of JAK2 by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against JAK family kinases and the growth inhibitory concentrations (GI50) against various cancer cell lines.

Table 1: this compound IC50 Values for JAK Family Kinases [5][7][8]

Kinase TargetIC50 (nM)
JAK2 (JH1 domain)0.48
Full-length JAK2 (wild-type)0.58 ± 0.03
Full-length JAK2 (V617F)0.56 ± 0.04
TYK2 (JH1 domain)10.76
JAK3 (JH1 domain)18.68
JAK1 (JH1 domain)31.63

Table 2: this compound GI50 Values in Various Cell Lines [1][6][7]

Cell LineRelevant MutationGI50
Ba/F3 (JAK2V617F)JAK2 V617F< 100 nM
SET-2JAK2 V617F88 nM
HELJAK2 V617F> 100 nM
CHRF-288-11JAK2 T875N< 100 nM
UKE-1JAK2 V617F< 1 µM
K-562BCR-ABL1.5 µM
CMKJAK3 A572V~2 µM
INA-6 (IL-6 dependent)-< 1 µM

Impact on Signaling Pathways

This compound primarily impacts the JAK/STAT signaling pathway. In cells harboring activating JAK2 mutations, there is constitutive activation of this pathway, leading to the phosphorylation and activation of STAT proteins, particularly STAT5. Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival.[9] this compound effectively blocks the constitutive phosphorylation of STAT5 in JAK2(V617F)-bearing cells at concentrations of 100 nM or greater.[3][5] This leads to the suppression of cell proliferation and the induction of apoptosis.[1]

This compound Inhibition of the JAK/STAT Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates This compound This compound This compound->JAK2 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Dimerization Dimerization pSTAT5->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression

References

NVP-BSK805: A Technical Guide to its Inhibitory Effect on STAT5 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). A key mechanism of action for this compound is the significant inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation, a critical downstream event in the JAK2 signaling cascade. This document outlines the molecular interactions, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site of the JAK2 kinase domain.[1][2] This competitive inhibition prevents the autophosphorylation of JAK2, a crucial step for its activation.[2] Consequently, the downstream phosphorylation of key signaling molecules, most notably STAT5, is effectively blocked.[1][3][4] This disruption of the JAK2/STAT5 pathway has significant implications for cell proliferation, differentiation, and survival, particularly in malignancies driven by aberrant JAK2 activity, such as those harboring the JAK2 V617F mutation found in many myeloproliferative neoplasms.[1][2]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various kinases and its effect on cell growth and STAT5 phosphorylation in different cellular contexts.

Table 1: In Vitro Kinase Inhibition by this compound

Target KinaseIC50 (nM)
JAK2 JH10.48[5][6]
Full-length wild-type JAK20.58 ± 0.03[5]
Full-length JAK2 V617F0.56 ± 0.04[5]
JAK1 JH131.63[5][6]
JAK3 JH118.68[5][6]
TYK2 JH110.76[5][6]

Table 2: Cellular Activity of this compound

Cell LineGenetic BackgroundAssayEndpointValue
SET-2JAK2 V617FGrowth InhibitionGI5088 nM[5]
JAK2 V617F-bearing AML cell linesJAK2 V617FGrowth InhibitionGI50<100 nM[5]
JAK2 V617F-mutant cell linesJAK2 V617FSTAT5 Phosphorylation Inhibition-≥100 nM[5]
K562BCR-ABL fusionGrowth Inhibition & STAT5 Phosphorylation->1 µM[7][8]
CHRF-288, SET-2, UKE-1JAK2 mutationProliferation & Apoptosis-Responsive[9][10]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK2/STAT5 signaling pathway and the point of inhibition by this compound.

JAK2_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JAK2_P p-JAK2 JAK2->JAK2_P 3. Autophosphorylation STAT5_dimer STAT5 JAK2_P->STAT5_dimer 4. STAT5 Phosphorylation STAT5_P_dimer p-STAT5 Dimer STAT5_dimer->STAT5_P_dimer 5. Dimerization DNA DNA STAT5_P_dimer->DNA 6. Nuclear Translocation NVP_BSK805 This compound NVP_BSK805->JAK2_P Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Binds to DNA

JAK2/STAT5 signaling and this compound inhibition.

Experimental Protocols

Western Blotting for STAT5 Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the levels of phosphorylated STAT5 (p-STAT5) in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture JAK2-dependent cell lines (e.g., SET-2, MB-02, or other cells expressing JAK2 V617F) in appropriate media and conditions.

  • Seed cells at a density to achieve 70-80% confluency at the time of harvest.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 30 minutes to 1 hour).[7]

2. Cell Lysis:

  • Aspirate media and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-p-STAT5 Y694) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for STAT5 Phosphorylation

This protocol provides a quantitative, single-cell analysis of STAT5 phosphorylation.

1. Cell Stimulation and Treatment:

  • Prepare single-cell suspensions of the desired cell type (e.g., primary T-cells or a cell line).

  • For cytokine-induced phosphorylation, starve cells of cytokines for 2-4 hours prior to the experiment.[11]

  • Treat cells with this compound at various concentrations for the desired time.

  • Stimulate cells with a cytokine such as IL-2 or IL-7 to induce STAT5 phosphorylation (e.g., 15 minutes).[11]

2. Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at 37°C.[11]

  • Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for at least 10 minutes on ice.[11] This step is crucial for allowing the antibody to access intracellular phosphorylated proteins.

3. Antibody Staining:

  • Wash the cells with FACS buffer (PBS with 0.5% BSA and 0.1% sodium azide).[11]

  • Stain the cells with a fluorophore-conjugated anti-phospho-STAT5 antibody (e.g., Alexa Fluor 647 anti-pSTAT5 Y694) for 30-60 minutes at room temperature in the dark.[11][12]

  • If desired, co-stain with antibodies for cell surface markers to identify specific cell populations.

4. Data Acquisition and Analysis:

  • Wash the cells with FACS buffer and resuspend in a suitable volume for analysis.

  • Acquire data on a flow cytometer.

  • Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the impact of this compound on STAT5 phosphorylation.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Optional Stimulation cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., JAK2 V617F+ cells) Treatment 2. Treat with this compound (Dose-response) CellCulture->Treatment Stimulation 3. Cytokine Stimulation (e.g., EPO, IL-2) Treatment->Stimulation If applicable Lysis 4a. Cell Lysis Treatment->Lysis FixPerm 4b. Fixation & Permeabilization Treatment->FixPerm Stimulation->Lysis Stimulation->FixPerm WesternBlot 5a. Western Blot (p-STAT5, Total STAT5) Lysis->WesternBlot FlowCyto 5b. Flow Cytometry (p-STAT5 MFI) FixPerm->FlowCyto

Workflow for this compound STAT5 phosphorylation assay.

Conclusion

This compound is a highly specific and potent inhibitor of JAK2, which effectively abrogates the phosphorylation of its downstream target, STAT5. This detailed guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to investigate and understand the cellular and molecular effects of this compound. The provided diagrams offer a clear visual representation of the signaling pathways and experimental procedures involved.

References

NVP-BSK805: A Potent and Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myeloproliferative neoplasms (MPNs) are a group of chronic hematological malignancies characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) protein, most commonly due to the V617F mutation.[1] This has made JAK2 a prime therapeutic target. NVP-BSK805 is a potent, ATP-competitive inhibitor of JAK2, demonstrating significant preclinical efficacy in models of MPNs.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action and Signaling Pathway

This compound is a substituted quinoxaline (B1680401) that acts as an ATP-competitive inhibitor of JAK2.[1] It exhibits high selectivity for JAK2 over other members of the JAK family.[1][3] The primary mechanism of action of this compound in MPNs is the inhibition of the constitutively active JAK2 V617F mutant kinase.[1] This, in turn, blocks the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] The inhibition of p-STAT5 leads to the suppression of cell proliferation and the induction of apoptosis in JAK2 V617F-bearing cells.[1][4]

NVP-BSK805_JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_V617F JAK2 V617F (Constitutively Active) Receptor->JAK2_V617F Activation STAT5_inactive STAT5 JAK2_V617F->STAT5_inactive Phosphorylation pSTAT5_dimer p-STAT5 Dimer STAT5_inactive->pSTAT5_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5_dimer->Gene_Expression Transcription Activation NVP_BSK805 This compound NVP_BSK805->JAK2_V617F Inhibition

This compound inhibits the constitutively active JAK2 V617F, blocking STAT5 phosphorylation.

Quantitative Data Presentation

The preclinical activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Reference(s)
JAK2 JH10.48[2][5]
Full-length JAK2 V617F0.56 ± 0.04[2]
Full-length wild-type JAK20.58 ± 0.03[2]
TYK2 JH110.76[2][5]
JAK3 JH118.68[2][5]
JAK1 JH131.63[2][5]

Table 2: In Vitro Anti-proliferative Activity (GI50) of this compound in MPN-related Cell Lines

Cell LineJAK2 MutationGI50 (µM)Reference(s)
CHRF288T875N0.22 ± 0.04[6]
UKE-1V617F0.35 ± 0.03[6]
SET-2V617F0.37 ± 0.05[6]
HELV617F1.8 ± 0.17[6]
MB-02V617F<0.1[7]
MUTZ-8V617F<0.1[7]

In Vivo Efficacy

In vivo studies using mouse models of MPNs have demonstrated the therapeutic potential of this compound. Oral administration of this compound led to the suppression of leukemic cell spreading and a reduction in splenomegaly in a Ba/F3 JAK2 V617F cell-driven mouse model.[1] Furthermore, this compound effectively suppressed polycythemia and extramedullary erythropoiesis induced by recombinant human erythropoietin in mice and rats.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of this compound required to inhibit 50% of the JAK2 kinase activity (IC50).

  • Reagents and Materials :

    • Recombinant human JAK2 (wild-type or V617F mutant)

    • ATP

    • Peptide substrate (e.g., a generic tyrosine kinase substrate)

    • This compound (serially diluted)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure :

    • Add 5 µL of serially diluted this compound to the wells of a 384-well plate.

    • Add 10 µL of a mixture containing the JAK2 enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (XTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials :

    • MPN cell lines (e.g., HEL, SET-2)

    • Complete cell culture medium

    • This compound (serially diluted)

    • XTT labeling reagent

    • Electron-coupling reagent

    • 96-well plates

  • Procedure :

    • Seed the MPN cells in a 96-well plate at a density of approximately 30,000 cells per well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours to allow the cells to acclimate.

    • Add 10 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[3]

    • Add 50 µL of the XTT labeling mixture (prepared according to the manufacturer's instructions) to each well.

    • Incubate the plate for an additional 4 hours.

    • Measure the absorbance of the wells at 450 nm using a microplate reader.

    • Calculate the half-maximal growth inhibition (GI50) values.

Western Blotting for Phospho-STAT5

This technique is used to detect the levels of phosphorylated STAT5, a key downstream target of JAK2.

  • Reagents and Materials :

    • MPN cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure :

    • Treat MPN cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[6]

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Preclinical Evaluation Workflow

The preclinical assessment of a JAK2 inhibitor like this compound typically follows a structured workflow to establish its therapeutic potential.

Preclinical_Evaluation_Workflow Target_ID Target Identification (JAK2 V617F in MPNs) Lead_Compound Lead Compound (this compound) Target_ID->Lead_Compound Biochemical_Assays Biochemical Assays (Kinase Inhibition, Selectivity) Lead_Compound->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis, p-STAT5) Biochemical_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (Mouse models of MPN) Cell_Based_Assays->In_Vivo_Models Efficacy_Tox Efficacy and Toxicity Studies (Splenomegaly, Polycythemia) In_Vivo_Models->Efficacy_Tox IND_Enabling IND-Enabling Studies Efficacy_Tox->IND_Enabling

A typical preclinical workflow for evaluating a JAK2 inhibitor in MPNs.

Conclusion

This compound is a highly potent and selective JAK2 inhibitor that has demonstrated significant preclinical activity in models of myeloproliferative neoplasms. Its ability to effectively block the constitutively active JAK2 V617F kinase and its downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis, underscores its potential as a therapeutic agent for this group of hematological malignancies. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of MPN therapeutics.

References

Methodological & Application

NVP-BSK805 In Vitro Kinase Assay: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in cytokine-mediated signaling pathways.[1][2][3] Dysregulation of the JAK2 signaling cascade is implicated in various myeloproliferative neoplasms and inflammatory diseases, making it a significant therapeutic target.[2] This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against JAK2 and other related kinases. The protocol is designed to be adaptable for determining key inhibitory metrics such as IC50 values.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in signal transduction pathways initiated by a wide array of cytokines and growth factors.[4][5] Upon ligand binding to their respective receptors, JAKs become activated through autophosphorylation and subsequently phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[6] These phosphorylated STATs then translocate to the nucleus to modulate gene expression. This compound has demonstrated high potency against the JAK2 kinase, particularly the JAK2 V617F mutant found in many myeloproliferative neoplasms.[2] This application note details a robust in vitro kinase assay protocol to quantify the inhibitory effect of this compound on JAK family kinases.

Quantitative Data Summary

The inhibitory activity of this compound against various JAK kinase domains has been determined in cell-free in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, showcasing its high potency and selectivity for JAK2.

Kinase TargetIC50 (nM)
JAK2 JH10.48[1][3]
FL JAK2 wt0.58[1]
FL JAK2 V617F0.56[1]
TYK2 JH110.76[1][3]
JAK3 JH118.68[1][3]
JAK1 JH131.63[1][3]

FL: Full-Length, wt: Wild-Type, JH: JAK Homology domain

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the experimental procedure, the following diagrams illustrate the JAK-STAT signaling pathway and the in vitro kinase assay workflow.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_dimer JAK2 Receptor->JAK2_dimer Association Receptor->JAK2_dimer 2. Activation STAT STAT JAK2_dimer->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation NVP_BSK805 This compound NVP_BSK805->JAK2_dimer Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., JAK2) - Substrate Peptide - ATP - Assay Buffer Plate Add to 96/384-well plate: 1. Assay Buffer 2. This compound/Vehicle 3. Kinase Reagents->Plate Inhibitor Prepare this compound Serial Dilutions Inhibitor->Plate Incubate1 Pre-incubate Plate->Incubate1 Start Initiate Reaction: Add Substrate/ATP Mix Incubate1->Start Incubate2 Incubate at 30°C Start->Incubate2 Stop Terminate Reaction & Add Detection Reagent (e.g., Kinase-Glo®) Incubate2->Stop Incubate3 Incubate at RT Stop->Incubate3 Read Measure Signal (Luminescence) Incubate3->Read Plot Plot % Inhibition vs. [this compound] Read->Plot IC50 Calculate IC50 Value Plot->IC50

References

Application Notes and Protocols for NVP-BSK805 in p-STAT5 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] The JAK/STAT signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in various diseases, particularly myeloproliferative neoplasms and cancers.[3][5] A key downstream effector of JAK2 is the Signal Transducer and Activator of Transcription 5 (STAT5). The activation of STAT5 occurs through phosphorylation of a critical tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b), leading to its dimerization, nuclear translocation, and regulation of target gene expression.[6][7][8] this compound has been shown to effectively block the constitutive phosphorylation of STAT5 in cell lines harboring activating JAK2 mutations, such as JAK2-V617F.[3][9][10] This makes the analysis of p-STAT5 levels by western blot a critical method for assessing the biological activity and target engagement of this compound. These application notes provide a detailed protocol for the detection of p-STAT5 by western blot in cell lines treated with this compound.

Mechanism of Action: Inhibition of the JAK2/STAT5 Signaling Pathway

This compound selectively inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of its downstream target, STAT5. This leads to the suppression of STAT5-mediated signaling, which can induce apoptosis and inhibit the proliferation of cancer cells dependent on this pathway.

JAK2_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Association pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT5 STAT5 pJAK2->STAT5 4. STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer 5. Dimerization Gene Target Gene Transcription pSTAT5_dimer->Gene 6. Nuclear Translocation & Gene Regulation NVP_BSK805 This compound NVP_BSK805->pJAK2 Inhibition

Figure 1. this compound inhibits the JAK2/STAT5 signaling pathway.

Data Presentation

The following table summarizes the inhibitory activity of this compound on various kinases and its effect on STAT5 phosphorylation in different cell lines.

ParameterTargetValueCell Line(s)Reference
IC50 JAK2 JH10.48 nMCell-free assay[1][4]
Full-length wild-type JAK20.58 nMCell-free assay[1]
Full-length JAK2 V617F0.56 nMCell-free assay[1]
JAK1 JH131.63 nMCell-free assay[1][4]
JAK3 JH118.68 nMCell-free assay[1][4]
TYK2 JH110.76 nMCell-free assay[1][4]
GI50 (Growth Inhibition) JAK2V617F-bearing AML cells<100 nMAcute Myeloid Leukemia cell lines[1]
Effective Concentration Inhibition of p-STAT5≥100 nMJAK2V617F-mutant cell lines[1]
Inhibition of p-STAT5a0.1 µMSET-2[10]
Inhibition of p-STAT5a0.5 µMHEL[10]
Inhibition of p-STAT5a0.05 µMCHRF-288-11[10]

Experimental Protocols

This section details a comprehensive protocol for performing a western blot to analyze the phosphorylation of STAT5 in cells treated with this compound.

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cell line (e.g., SET-2, HEL, or esophageal squamous cell carcinoma lines like KYSE-150) at an appropriate density in culture plates and allow them to adhere or stabilize overnight.[11][12][13]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. It is recommended to prepare fresh solutions as they can be unstable.[4]

  • Cell Treatment: On the following day, treat the cells with varying concentrations of this compound (e.g., 0.05 µM to 10 µM) or a vehicle control (DMSO). The treatment duration can range from 30 minutes to 72 hours, depending on the cell line and experimental goals.[9][10][11] For example, in SET-2 and CMK cells, a 1-hour treatment has been shown to be effective.[9]

II. Western Blot Protocol for p-STAT5

The following is a generalized western blot protocol that can be adapted for specific laboratory conditions.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Incubate the lysates on ice for 30 minutes, with intermittent vortexing.[13]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE:

    • Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12%).[13]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[13]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[13]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) overnight at 4°C with gentle agitation.[13] A common dilution for this antibody is between 1:500 and 1:2000.[7][14]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

    • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[13]

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (for Total STAT5 and Loading Control):

    • To normalize the p-STAT5 signal, the membrane can be stripped and re-probed for total STAT5 and a housekeeping protein like GAPDH or β-actin.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody (p-STAT5) F->G H Secondary Antibody (HRP) G->H I Detection (ECL) H->I J Stripping & Re-probing (Total STAT5, Loading Control) I->J K Data Analysis J->K

Figure 2. Western blot workflow for p-STAT5 detection.

Concluding Remarks

The protocol and information provided herein offer a comprehensive guide for researchers utilizing this compound to study the JAK2/STAT5 signaling pathway. Accurate and consistent results in western blotting for p-STAT5 are essential for determining the efficacy and mechanism of action of this potent JAK2 inhibitor. Adherence to a well-defined protocol will ensure reliable data for advancing research and drug development efforts.

References

Application Notes and Protocols: NVP-BSK805 in the SET-2 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The SET-2 cell line, established from a patient with essential thrombocythemia that transformed to acute megakaryoblastic leukemia, harbors the activating JAK2 V617F mutation.[4][5] This mutation leads to constitutive activation of the JAK2 signaling pathway, a key driver of cell proliferation and survival in myeloproliferative neoplasms.[2] this compound effectively targets this mutation, leading to the inhibition of downstream signaling cascades, most notably the phosphorylation of STAT5, and subsequent induction of apoptosis in SET-2 cells.[2][6] These characteristics make the SET-2 cell line an excellent in vitro model for studying the efficacy and mechanism of action of JAK2 inhibitors like this compound.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in the SET-2 cell line.

Table 1: In Vitro Efficacy of this compound in SET-2 Cells

ParameterValueCell LineAssayDurationReference
GI5088 nMSET-2WST-1 Assay72 hours[1][7]
GI5051 nMSET-2Not SpecifiedNot Specified

Table 2: Kinase Inhibitory Activity of this compound

TargetIC50Reference
JAK2 JH10.48 nM[1][8][9][10]
FL JAK2 V617F0.56 nM[1][9]
FL JAK2 wt0.58 nM[1][9]
TYK2 JH110.76 nM[1][8][9][10]
JAK3 JH118.68 nM[1][8][9][10]
JAK1 JH131.63 nM[1][8][9][10]

Signaling Pathway and Experimental Workflow

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2_V617F JAK2 V617F (Constitutively Active) STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylation pSTAT5 pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression Dimerization & Nuclear Translocation NVP_BSK805 This compound NVP_BSK805->JAK2_V617F Inhibition

Figure 1. this compound inhibits the JAK2-STAT5 signaling pathway.

Start Start Culture Culture SET-2 Cells Start->Culture Treat Treat with this compound (Varying Concentrations & Times) Culture->Treat Assays Perform Assays Treat->Assays Viability Cell Viability (WST-1 Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Staining) Assays->Apoptosis Phosphorylation Protein Phosphorylation (Western Blot for pSTAT5) Assays->Phosphorylation Analyze Data Analysis Viability->Analyze Apoptosis->Analyze Phosphorylation->Analyze End End Analyze->End

Figure 2. Experimental workflow for assessing this compound effects.

Experimental Protocols

SET-2 Cell Culture

The SET-2 cell line was established from the peripheral blood of a patient with leukemic transformation of essential thrombocythemia.[4]

  • Cell Line: SET-2 (ACC 608)

  • Morphology: Mostly single cells in suspension, with some loosely adherent cells.[11]

  • Culture Medium: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[11]

  • Subculture:

    • Initiate and cultivate cells in 24- or 12-well plates for optimal growth.

    • Seed cells at approximately 0.8 x 10^6 cells/mL.

    • Maintain cell density between 0.5 and 1.5 x 10^6 cells/mL.

    • Split the culture 1:2 to 1:3 every 2 to 3 days.

    • Maximum cell density is approximately 2.0 x 10^6 cells/mL.

This compound Preparation and Application
  • Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[12] Store at -20°C.

  • Application:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using the complete culture medium.

    • Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Include a vehicle control (DMSO-treated cells) in all experiments.

Cell Viability Assay (WST-1)

This protocol is adapted from standard WST-1 assay procedures.

  • Procedure:

    • Seed SET-2 cells in a 96-well plate at a density of 0.1 to 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Add varying concentrations of this compound to the wells.

    • Incubate for the desired time period (e.g., 72 hours).

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 0.5 to 4 hours at 37°C and 5% CO2.

    • Shake the plate thoroughly for 1 minute on a shaker.

    • Measure the absorbance at 420-480 nm using a microplate reader. Use a reference wavelength of >600 nm.

    • Calculate the half-maximal growth inhibition concentration (GI50).

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol is based on standard Annexin V staining procedures.[1][2][6]

  • Reagents:

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

  • Procedure:

    • Seed SET-2 cells and treat with this compound for the desired time (e.g., 24, 48, 72 hours).

    • Harvest cells (including any floating cells) and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and gently vortex.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for STAT5 Phosphorylation

This protocol is adapted from general western blotting procedures for phosphorylated proteins.[6][13]

  • Procedure:

    • Treat SET-2 cells with this compound for a short duration (e.g., 1 hour).

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.

References

Application Notes and Protocols: NVP-BSK805 in a Murine Model of Polycythemia Vera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NVP-BSK805, a potent and selective JAK2 inhibitor, in preclinical in vivo mouse models of Polycythemia Vera (PV). This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Polycythemia Vera is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, driven in the vast majority of cases by a somatic activating mutation in the Janus kinase 2 gene (JAK2), specifically the V617F mutation.[1][2][3][4] This mutation leads to constitutive activation of the JAK/STAT signaling pathway, resulting in uncontrolled cell proliferation and differentiation.[3][5] this compound is an ATP-competitive inhibitor of JAK2, demonstrating high selectivity for JAK2 over other JAK family members.[1][2][5][6] In preclinical studies, this compound has been shown to effectively suppress the aberrant cell signaling, proliferation, and the disease phenotype in mouse models of PV.[1][2][6]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the JAK2 kinase.[1][2][6] The JAK2V617F mutation leads to ligand-independent, constitutive activation of the JAK2 kinase, which in turn phosphorylates and activates downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][5] Phosphorylated STAT5 (pSTAT5) then translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. This compound binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of STAT5, thereby inhibiting the downstream signaling cascade that drives the polycythemic phenotype.[2][5][6]

cluster_cell Hematopoietic Cell cluster_drug Drug Action JAK2V617F JAK2V617F (Constitutively Active) STAT5 STAT5 JAK2V617F->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription NVP_BSK805 This compound NVP_BSK805->JAK2V617F Inhibition

Figure 1: this compound Mechanism of Action in JAK2V617F-mutant cells.

Data Presentation

Table 1: In Vitro Activity of this compound
Cell LineJAK2 MutationAssay TypeGI₅₀ (nmol/L)
Ba/F3-JAK2V617FV617FProliferation<100
SET-2V617FProliferation<100
MB-02V617FProliferation<100

GI₅₀: Half-maximal growth inhibition.[2]

Table 2: In Vivo Efficacy of this compound in a Ba/F3 JAK2V617F Cell-Driven Mouse Model
Treatment GroupDose (mg/kg)AdministrationSpleen Weight Reduction (%)STAT5 Phosphorylation Inhibition
Vehicle-Oral--
This compound50OralSignificantYes
This compound150OralSignificantStrong

[2][6]

Table 3: In Vivo Efficacy of this compound in a Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Mouse Model
Treatment GroupDose (mg/kg)AdministrationHematocrit Reduction
Vehicle-Oral-
This compoundNot specifiedOralPotent Suppression

[1]

Experimental Protocols

Protocol 1: Ba/F3 JAK2V617F Cell-Driven In Vivo Mouse Model

This model is utilized to assess the efficacy of this compound in a setting of aggressive, leukemia-like disease driven by the JAK2V617F mutation.

1. Cell Preparation:

  • Culture Ba/F3 cells stably transfected to express both human erythropoietin receptor (EpoR) and the JAK2V617F mutation.
  • Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at the desired concentration.

2. Animal Inoculation:

  • Utilize immunodeficient mice (e.g., SCID beige mice).
  • Inject a predetermined number of Ba/F3-JAK2V617F cells intravenously into each mouse.

3. Treatment Administration:

  • Following cell injection (e.g., on day 5), randomize mice into treatment and vehicle control groups.[6]
  • Prepare this compound in a suitable vehicle for oral gavage.
  • Administer this compound or vehicle control orally at the desired dose and schedule (e.g., 50 or 150 mg/kg, once or twice daily).[6]

4. Monitoring and Endpoints:

  • Monitor animal health and body weight regularly.
  • Assess tumor burden using methods such as bioluminescence imaging if the cells are engineered to express luciferase.[6]
  • At the study endpoint, euthanize mice and collect blood for complete blood count (CBC) analysis.
  • Harvest spleens and other organs for weight measurement and histopathological analysis.
  • For pharmacodynamic studies, collect tissues at various time points post-dosing to analyze levels of phosphorylated STAT5 via Western blotting or immunohistochemistry.[2][6]

Protocol 2: Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Mouse Model

This model is used to evaluate the effect of this compound on erythropoiesis driven by the JAK/STAT pathway, mimicking the erythrocytosis seen in PV.

1. Animal Model:

  • Use wild-type mice (e.g., C57BL/6J).

2. Induction of Polycythemia:

  • Administer recombinant human erythropoietin (rhEpo) subcutaneously to the mice at a dose sufficient to induce a significant increase in hematocrit and red blood cell count.

3. Treatment Administration:

  • Co-administer this compound or a vehicle control orally at the desired dosage and frequency.

4. Monitoring and Endpoints:

  • Collect peripheral blood samples at regular intervals (e.g., via tail vein) for CBC analysis to monitor hematocrit, hemoglobin, and red blood cell counts.[7]

  • cluster_workflow Experimental Workflow Model Select Mouse Model (e.g., Ba/F3-JAK2V617F or rhEpo-induced) Induction Induce Disease Phenotype (Cell injection or rhEpo administration) Model->Induction Randomization Randomize into Groups (Vehicle vs. This compound) Induction->Randomization Treatment Administer Treatment (Oral Gavage) Randomization->Treatment Monitoring Monitor Disease Progression (CBC, Spleen Size, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Tissue Collection, Histopathology, Biomarker Analysis) Monitoring->Endpoint

    Figure 2: General experimental workflow for in vivo studies.

    Concluding Remarks

This compound demonstrates significant preclinical efficacy in mouse models of Polycythemia Vera by potently and selectively inhibiting the constitutively active JAK2V617F kinase. The protocols outlined above provide a framework for the in vivo evaluation of this and similar compounds, targeting the underlying molecular pathology of this myeloproliferative neoplasm. These models are crucial for understanding drug efficacy, pharmacodynamics, and for the development of novel therapeutic strategies for patients with Polycythemia Vera. While this compound has shown promise in these preclinical settings, it is important to note that other JAK inhibitors have advanced to clinical trials and are now standard of care for many patients.[7] Furthermore, newer therapeutic approaches targeting different pathways are also under investigation.[8][9]

References

Application Notes and Protocols for NVP-BSK805 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), in various mouse models. The provided protocols are intended to serve as a guide for preclinical research in oncology, hematology, and metabolic diseases.

This compound targets the JAK2 kinase, which plays a crucial role in signal transduction pathways downstream of cytokine receptors, including the erythropoietin receptor (EpoR).[1] Dysregulation of the JAK2 signaling pathway, often due to mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia.[1] this compound has been shown to effectively inhibit JAK2 and its downstream effectors, primarily Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, making it a valuable tool for studying these diseases and for the development of targeted therapies.[1][2]

Data Presentation

Table 1: this compound Dosage and Administration in Mouse Models
Mouse ModelStrainThis compound DoseAdministration RouteDosing ScheduleVehicleKey FindingsReference
Ba/F3 JAK2V617F Cell-Driven Myeloproliferative NeoplasmSCID beige or BALB/c nude50, 150 mg/kgOral (p.o.)Once dailyNot specifiedSuppressed STAT5 phosphorylation, leukemic cell spreading, and splenomegaly.[2][3]
Recombinant Human Erythropoietin (rhEpo)-Induced PolycythemiaBALB/c25, 50, 100 mg/kgOral (p.o.)Once dailyNot specifiedPotently suppressed rhEpo-induced polycythemia and extramedullary erythropoiesis.[2][3]
Esophageal Squamous Cell Carcinoma (ESCC) XenograftBALB/c nude30 mg/kgGavage (p.o.)Once daily for 11 consecutive days0.1% DMSOEnhanced radiosensitivity, delayed tumor growth.[4]
Metabolic Study (Leptin Action)C57BL/6J0.03 mgIntraperitoneal (i.p.)Daily for 10 days, then twice daily for a total of 21 days0.1 mL Dimethyl sulfoxide (B87167) (DMSO)Increased fat mass and feed efficiency.[5]
Metabolic Study (Central Administration)C57BL/6J3.12 µg/µLIntracerebroventricular (i.c.v.)Once a week for 3 weeks1 µL Dimethyl sulfoxide (DMSO)More pronounced increase in fat mass compared to peripheral administration.[5]
Acute Leptin Interference StudyC57BL/6J1.5 µg or 12.5 µgIntracerebroventricular (i.c.v.)Single dose1 µL Dimethyl sulfoxide (DMSO)Prevented leptin-induced decrease in food intake and body weight.[5]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the JAK2 kinase. In various pathological conditions, such as those driven by the JAK2V617F mutation or excessive cytokine stimulation (e.g., by erythropoietin or IL-6), JAK2 is constitutively active. This leads to the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[6] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This compound, by binding to the ATP-binding site of JAK2, blocks this signaling cascade.[1]

JAK_STAT_Pathway This compound Inhibition of the JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation NVP_BSK805 This compound NVP_BSK805->JAK2 Inhibits STAT STAT3 / STAT5 pJAK2->STAT Phosphorylates pSTAT p-STAT3 / p-STAT5 STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Transcription (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Ba/F3 JAK2V617F Cell-Driven Myeloproliferative Neoplasm Model

This model is used to assess the in vivo efficacy of JAK2 inhibitors in a setting that mimics JAK2V617F-driven myeloproliferative neoplasms.

Materials:

  • Ba/F3 cells expressing human JAK2V617F

  • SCID beige or BALB/c nude mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Sterile PBS

  • Syringes and needles for intravenous injection and oral gavage

Procedure:

  • Cell Culture: Culture Ba/F3-JAK2V617F cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to the desired density.

  • Cell Preparation: Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 1 x 107 cells/mL.

  • Tumor Cell Implantation: Inject 1 x 106 cells (in 0.1 mL) intravenously into the tail vein of each mouse.

  • Treatment Initiation: Begin treatment on day 5 post-cell injection.

  • This compound Administration: Administer this compound orally (gavage) once daily at the desired dose (e.g., 50 or 150 mg/kg). A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for signs of illness. Body weight and tumor burden (if applicable, using bioluminescence imaging for luciferase-tagged cells) can be measured regularly.

  • Endpoint Analysis: At the end of the study (e.g., day 9 for bioluminescence or as per survival endpoints), euthanize the mice.[3]

  • Tissue Collection: Collect spleens and other relevant tissues for analysis (e.g., weight, histology, Western blotting for p-STAT5).

Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Model

This model is used to evaluate the efficacy of JAK2 inhibitors in suppressing erythropoiesis.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Recombinant human erythropoietin (rhEpo)

  • This compound

  • Vehicle

  • Sterile saline

  • Equipment for blood collection and analysis (hematocrit)

Procedure:

  • Induction of Polycythemia: Administer rhEpo (e.g., 10 units) subcutaneously daily for 4 consecutive days.

  • Treatment: On the same days as rhEpo administration, administer this compound orally once daily at the desired doses (e.g., 25, 50, or 100 mg/kg).[3] A control group should receive vehicle only.

  • Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.

  • Hematological Analysis: Measure hematocrit levels to assess the degree of polycythemia.

  • Spleen Analysis: At the end of the study, euthanize the mice and collect spleens to assess for extramedullary erythropoiesis (spleen weight and histology).

Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound, particularly in combination with other therapies like radiation.

Materials:

  • ESCC cell line (e.g., KYSE-150)

  • BALB/c nude mice (6-8 weeks old)

  • This compound

  • Vehicle (0.1% DMSO)

  • Matrigel (optional)

  • Syringes and needles for subcutaneous injection and oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest and resuspend ESCC cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 5 x 106 cells (in 0.1 mL) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a mean volume of approximately 75 mm3.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, this compound, radiation, this compound + radiation).

  • This compound Administration: Administer this compound by gavage at 30 mg/kg daily for 11 consecutive days.[4]

  • Radiation Therapy (if applicable): Deliver fractionated radiation (e.g., 2 Gy per fraction for 6 fractions on specified days).[4]

  • Tumor Measurement: Measure tumor volume every 2 days using calipers (Volume = (Length x Width2)/2).

  • Endpoint: Continue monitoring until tumors reach a predetermined size or at the end of the study period.

Western Blotting for Phospho-STAT3 and Phospho-STAT5 in Mouse Spleen

This protocol is for the detection of phosphorylated STAT3 and STAT5 in spleen tissue to assess the pharmacodynamic effects of this compound.

Materials:

  • Mouse spleen tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-p-STAT5, anti-total STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tissue Lysis: Homogenize spleen tissue in ice-cold RIPA buffer.

  • Protein Extraction: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Experimental Workflow Visualization

Experimental_Workflow General In Vivo Experimental Workflow for this compound Model_Selection Select Mouse Model (e.g., Xenograft, Polycythemia) Animal_Prep Animal Preparation (Acclimatization, Cell Implantation) Model_Selection->Animal_Prep Randomization Randomize into Treatment Groups Animal_Prep->Randomization Treatment Administer this compound (p.o., i.p., or i.c.v.) Randomization->Treatment Vehicle_Control Administer Vehicle Randomization->Vehicle_Control Monitoring Monitor Health (Body Weight, Clinical Signs) Treatment->Monitoring Vehicle_Control->Monitoring Efficacy_Assessment Assess Efficacy (Tumor Volume, Hematocrit) Monitoring->Efficacy_Assessment Endpoint Study Endpoint Efficacy_Assessment->Endpoint Tissue_Collection Tissue Collection (Spleen, Tumor, Blood) Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-STAT) Tissue_Collection->PD_Analysis

Caption: A generalized workflow for in vivo studies using this compound.

References

NVP-BSK805 in Combination with Other Cancer Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors involved in hematopoiesis and immune regulation.[1] The JAK/STAT signaling pathway is frequently dysregulated in various malignancies, making it a prime target for therapeutic intervention. The activating V617F mutation in JAK2 is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] this compound effectively inhibits both wild-type and V617F-mutated JAK2, leading to the suppression of STAT5 phosphorylation, inhibition of cell proliferation, and induction of apoptosis in JAK2-dependent cancer cells.[1] Preclinical studies have demonstrated the therapeutic potential of this compound as a monotherapy. This document outlines the application and protocols for investigating this compound in combination with other cancer therapies to enhance anti-tumor efficacy, overcome drug resistance, and broaden its therapeutic applications.

Combination Therapy Applications

This compound and Radiation Therapy in Esophageal Squamous Cell Carcinoma (ESCC)

Rationale: Radiotherapy is a primary treatment for ESCC, but radioresistance remains a significant challenge. The JAK2/STAT pathway is implicated in radioresistance. Inhibition of JAK2 by this compound has been shown to significantly enhance the radiosensitivity of ESCC cells.[2][3]

Key Findings:

  • This compound radiosensitizes ESCC cells by enhancing DNA double-strand breaks (DSBs), inhibiting DNA damage repair, and causing cell cycle arrest in the G2/M or G0/G1 phase.[2][3]

  • In vitro, pretreatment with this compound significantly decreased the clonogenic survival of irradiated ESCC cell lines.[2]

  • In vivo, the combination of this compound and fractionated radiation significantly delayed tumor growth in an ESCC xenograft model compared to radiation alone.[2]

Quantitative Data Summary:

Cell LineTreatmentDose Enhancement Ratio (DER10)Reference
KYSE-15010 µM this compound + Radiation1.728[2]
KYSE-150R10 µM this compound + Radiation14.251[2]
KYSE-305 µM this compound + Radiation2.4542[2]
KYSE-3010 µM this compound + Radiation5.3514[2]
KYSE-1805 µM this compound + Radiation3.2509[2]
KYSE-18010 µM this compound + Radiation26.0088[2]
In Vivo ModelTreatmentTime to Tumor Volume of 1500 mm³ (days)p-value vs IR aloneReference
KYSE-150 XenograftControl15-[2]
This compound alone190.3175[2]
12 Gy Fractionated Radiation (IR)37-[2]
This compound + IR590.0328[2]

Signaling Pathway and Experimental Workflow:

G cluster_0 This compound Combination with Radiotherapy Radiation Radiation DSB DNA Double-Strand Breaks (γ-H2AX) Radiation->DSB DNA_Repair DNA Damage Repair (p-ATM) DSB->DNA_Repair Cell_Death Apoptosis & Reduced Clonogenic Survival DSB->Cell_Death DNA_Repair->Cell_Death NVP_BSK805 This compound NVP_BSK805->DNA_Repair inhibits JAK2 JAK2 NVP_BSK805->JAK2 inhibits STAT5 p-STAT5 JAK2->STAT5

Caption: this compound enhances radiation-induced cell death by inhibiting JAK2 and DNA repair.

This compound in Combination with mTOR and MEK Inhibitors in Multiple Myeloma (MM)

Rationale: The JAK/STAT pathway is crucial for the growth and survival of myeloma cells, often driven by cytokines like IL-6.[4] Targeting downstream signaling pathways such as PI3K/mTOR and MAPK in parallel with JAK2 inhibition can lead to synergistic anti-cancer effects.[4]

Key Findings:

  • This compound demonstrates cytotoxic activity against malignant plasma cells, including primary tumor samples from patients with extramedullary plasma cell disease.[4]

  • In the IL-6-dependent INA-6 myeloma cell line, synergistic activity was observed when combining this compound with the mTOR inhibitor rapamycin (B549165) and the MEK1 inhibitor U0126.[4]

Quantitative Data Summary:

Cell LineTreatmentIC50 of this compoundObservationReference
INA-6This compound + RapamycinNot specifiedSynergistic activity[4]
INA-6This compound + U0126 (MEK1 inhibitor)Not specifiedSynergistic activity[4]
Myeloma cell lines (6)This compound alone2.6 - 6.8 µmol/LDose-dependent growth inhibition[4]
Primary patient samples (3 of 4)This compound alone0.5 - 0.6 µmol/LPotent cytotoxic activity[4]

Signaling Pathway:

G cluster_1 This compound Combination in Multiple Myeloma IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 STAT3 p-STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation mTOR mTOR PI3K->mTOR mTOR->Proliferation MEK MEK RAS->MEK MEK->Proliferation NVP_BSK805 This compound NVP_BSK805->JAK2 inhibits Rapamycin Rapamycin Rapamycin->mTOR inhibits U0126 U0126 U0126->MEK inhibits

Caption: Combined inhibition of JAK2, mTOR, and MEK pathways shows synergistic effects in MM.

This compound and Vincristine (B1662923) in Drug-Resistant Cancer

Rationale: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Some kinase inhibitors have been found to also inhibit P-gp.

Key Findings:

  • This compound can sensitize P-gp-overexpressing drug-resistant cancer cells (KBV20C) to the chemotherapeutic agent vincristine.[5]

  • This sensitization is primarily due to the inhibition of P-gp function by this compound, leading to increased intracellular accumulation of vincristine.

  • The combination of this compound and vincristine leads to increased apoptosis and G2 cell cycle arrest in resistant cells.

Quantitative Data Summary:

Cell LineTreatmentObservationReference
KBV20CThis compound (5 µM) + VincristineIncreased sensitization to vincristine[5]
KBV20CThis compound (10 µM) + VincristineMore effective sensitization than 5 µM dose[5]
KB parent (sensitive)This compound + VincristineNo sensitization observed, suggesting specificity for resistant cells

Experimental Workflow:

G cluster_2 This compound Overcoming Vincristine Resistance Vincristine Vincristine Pgp P-glycoprotein (P-gp) Vincristine->Pgp efflux Intracellular_Vincristine Increased Intracellular Vincristine Pgp->Intracellular_Vincristine Apoptosis_G2_Arrest Apoptosis & G2 Arrest Intracellular_Vincristine->Apoptosis_G2_Arrest NVP_BSK805 This compound NVP_BSK805->Pgp inhibits

Caption: this compound inhibits P-gp, increasing vincristine efficacy in resistant cells.

Experimental Protocols

Clonogenic Survival Assay for Radiosensitization

This protocol is adapted for assessing the effect of this compound on the radiosensitivity of adherent cancer cells.

Materials:

  • Cancer cell lines (e.g., KYSE-150)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • X-ray irradiator

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Plate cells in 6-well plates at densities determined to yield 50-150 colonies per well for each radiation dose. Densities will need to be optimized for each cell line and radiation dose (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • The following day, replace the medium with fresh medium containing either vehicle (DMSO) or the desired concentration of this compound (e.g., 5 µM or 10 µM).

    • Incubate for 4 hours prior to irradiation.

  • Irradiation:

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

  • Colony Formation:

    • After irradiation, wash the cells with PBS and replace the medium with fresh, drug-free medium.

    • Return the plates to the incubator and allow colonies to form for 10-14 days.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the non-irradiated control: (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

    • Calculate the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., 10%): Dose (Gy) for control to reach 10% survival / Dose (Gy) for this compound to reach 10% survival.

Cell Viability (MTT) Assay for Synergy Analysis

This protocol is for determining the synergistic effects of this compound with other inhibitors.

Materials:

  • Cancer cell lines (e.g., INA-6)

  • Complete cell culture medium

  • This compound, and other inhibitors (e.g., Rapamycin, U0126)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat cells with serial dilutions of this compound alone, the second drug alone, and combinations of both drugs at various fixed ratios (e.g., based on their individual IC50 values).

    • Include vehicle-treated wells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blotting for Phosphoprotein Analysis

This protocol is for detecting changes in the phosphorylation status of proteins like STAT5 and γ-H2AX.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-γ-H2AX, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Normalize phosphoprotein levels to the total protein and loading control (e.g., Actin).

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) to quantify apoptosis and analyze the cell cycle.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • 70% cold ethanol (B145695) (for cell cycle analysis)

  • RNase A

  • Flow cytometer

Procedure for Apoptosis:

  • Cell Harvesting:

    • Harvest cells (including floating cells in the medium) after treatment.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive/PI-negative cells are early apoptotic. Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Procedure for Cell Cycle:

  • Cell Harvesting and Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in PBS containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content by flow cytometry.

    • Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

In Vivo Xenograft Tumor Model for Combination Therapy

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another therapy in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • Cancer cell line (e.g., KYSE-150)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Second therapeutic agent (e.g., radiation source)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in PBS or a PBS/Matrigel mixture.

    • Subcutaneously inject the cell suspension (e.g., 2-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Second therapy alone, Combination).

  • Treatment Administration:

    • Administer this compound, typically by oral gavage, at a predetermined dose and schedule (e.g., daily).

    • Administer the second therapy according to its established protocol (e.g., fractionated radiation).

  • Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be a specific tumor volume, a predetermined time point, or when mice show signs of distress.

    • Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

    • Compare tumor growth curves between the different treatment groups to assess efficacy and potential synergy.

Conclusion

This compound, as a selective JAK2 inhibitor, holds significant promise for use in combination with various cancer therapies. The preclinical evidence supports its application as a radiosensitizer, a tool to overcome multidrug resistance, and a synergistic partner with inhibitors of other key signaling pathways. The protocols provided herein offer a framework for researchers to further explore and validate these combination strategies, ultimately aiming to improve therapeutic outcomes for cancer patients.

References

Troubleshooting & Optimization

NVP-BSK805 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of NVP-BSK805, a potent and selective JAK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO.[1][2][3][4] For aqueous applications, this compound is also soluble in 0.1N HCl and to some extent in water, particularly with gentle warming.[4][5]

Q2: How should I store this compound powder and stock solutions?

A2: The solid form of this compound should be stored at -20°C.[5] Stock solutions prepared in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Some suppliers suggest that aqueous solutions are unstable and should be prepared fresh.[6]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[7] It inhibits the phosphorylation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5), thereby blocking the JAK/STAT signaling pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and survival.

Solubility Data

The solubility of this compound can vary slightly between different forms (e.g., free base vs. dihydrochloride (B599025) salt) and suppliers. The following table summarizes the available quantitative data.

SolventFormConcentrationNotes
DMSODihydrochloride≥214 mg/mL-
DMSONot Specified>20.95 mg/mL-
DMSONot Specified100 mg/mL (203.85 mM)Requires sonication. Use newly opened DMSO as it is hygroscopic.
WaterDihydrochloride≥30.8 mg/mLRequires gentle warming.
WaterNot Specified≥3.45 mg/mLRequires gentle warming and sonication.
EthanolDihydrochloride≥8.03 mg/mLRequires gentle warming and sonication.
EthanolNot Specified≥4.75 mg/mLRequires gentle warming and sonication.
0.1N HCl (aq)Not SpecifiedSoluble-

Note: The actual solubility may vary depending on the specific batch, purity, and experimental conditions.

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Question: I am having trouble dissolving this compound powder in my chosen solvent. What can I do?

  • Answer: To aid dissolution, especially at higher concentrations, you can try the following methods:

    • Warming: Gently warm the solution at 37°C for 10-15 minutes.[2][5]

    • Sonication: Use an ultrasonic bath to agitate the solution for a short period.[2][5]

    • Vortexing: Vigorous vortexing can also help to break up any clumps of powder.[6]

    • Fresh Solvent: For DMSO stock solutions, ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can reduce solubility.[1]

Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.

  • Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower. To mitigate this:

    • Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution before further dilution into the aqueous medium.

    • Increase Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but still non-toxic to your cells (typically ≤0.5%).

    • Stepwise Dilution: Perform a serial dilution, first into a small volume of your aqueous buffer with vigorous mixing, and then add this intermediate dilution to your final volume.

    • Pre-warm the Aqueous Buffer: Warming the aqueous buffer slightly before adding the DMSO stock can sometimes help.

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays

This protocol describes the preparation of this compound for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., RPMI-1640 + 10% FBS)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 30 mM in DMSO):

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a 30 mM concentration.[8]

    • Vortex thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.[2][5]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1][8]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 30 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 nM to 10 µM).[1][8] Ensure the final DMSO concentration in the culture medium is below the toxic level for your specific cell line (typically ≤0.5%).

Experimental Workflow for Cell Treatment

G cluster_prep Solution Preparation cluster_exp Cell Treatment A Weigh this compound Powder B Dissolve in DMSO (e.g., 30 mM) A->B C Aliquot and Store at -20°C/-80°C B->C D Thaw Stock Solution C->D Day of Experiment E Serially Dilute in Culture Medium D->E F Add to Cells E->F G Incubate (e.g., 4-72h) F->G H Perform Downstream Analysis G->H

Caption: Workflow for preparing and using this compound in cell culture experiments.

Signaling Pathway Inhibition

This compound specifically targets JAK2, a key kinase in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates the receptor, creating docking sites for STAT proteins. JAK2 then phosphorylates the STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription. This compound competitively binds to the ATP-binding pocket of JAK2, preventing its kinase activity and thereby inhibiting the entire downstream signaling cascade.

Inhibition of the JAK2/STAT5 Signaling Pathway by this compound

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK2 JAK2 receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation P_STAT5 p-STAT5 STAT5->P_STAT5 STAT5_dimer p-STAT5 Dimer P_STAT5->STAT5_dimer Dimerization transcription Gene Transcription STAT5_dimer->transcription Translocation inhibitor This compound inhibitor->JAK2 Inhibition

Caption: this compound inhibits JAK2, blocking STAT5 phosphorylation and downstream gene transcription.

References

Technical Support Center: Optimizing NVP-BSK805 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for NVP-BSK805 in a new cell line?

A1: The optimal concentration of this compound is highly dependent on the specific cell line and the presence of activating JAK2 mutations, such as V617F.[1][2] For cell lines harboring the JAK2(V617F) mutation, a starting concentration range of 10 nM to 100 nM is recommended, as the half-maximal growth inhibition (GI50) is often observed in this range.[3][4] For wild-type JAK2 cell lines or to investigate off-target effects, a broader range from 100 nM to 10 µM may be necessary.[3][5] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific model system.[6][7]

Q2: My this compound inhibitor shows lower potency in my cellular assay compared to its published biochemical IC50 value. Why is this?

A2: This is a common observation and can be attributed to several factors:

  • Cellular ATP Concentration: this compound is an ATP-competitive inhibitor.[1][8] The intracellular concentration of ATP (millimolar range) is significantly higher than that used in in vitro kinase assays (micromolar range), leading to increased competition and a rightward shift in the dose-response curve.[6]

  • Cell Permeability: The compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied to the culture medium.[6]

  • Protein Binding: this compound may bind to plasma proteins in the culture serum or to other intracellular proteins, reducing the free concentration available to inhibit JAK2.

  • Drug Efflux: The cells may actively transport the inhibitor out via efflux pumps, such as P-glycoprotein.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in DMSO.[9] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][9] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][10] Note that solutions of this compound in aqueous media are unstable and should be prepared fresh for each experiment.[8]

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: High sensitivity to this compound can be due to:

  • On-Target Toxicity: The cell line may be highly dependent on the JAK2 signaling pathway for survival. Inhibition of this pathway can lead to potent induction of apoptosis.[1][2]

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to off-target toxicity.[11] While it is highly selective for JAK2, cross-reactivity with other kinases can occur.[1]

  • Cell Health: Poor overall cell health or high passage number can increase sensitivity to any chemical perturbation.

To address this, consider reducing the concentration range in your dose-response experiments and shortening the incubation time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak inhibition of downstream signaling (e.g., p-STAT5) Insufficient inhibitor concentration.Perform a dose-response experiment with a higher concentration range.[6]
Short incubation time.Increase the incubation time. A time-course experiment (e.g., 1, 4, 8, 24 hours) can determine the optimal duration.
Degraded inhibitor.Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment.[8]
Low target expression.Confirm the expression of JAK2 in your cell line via Western blot or qPCR.
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous single-cell suspension and use a multichannel pipette for seeding.
Edge effects on the plate.Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[12]
Inaccurate pipetting of the inhibitor.Use calibrated pipettes and ensure proper mixing of the inhibitor in the media before adding to the cells.
Inhibitor precipitation in culture medium Poor solubility at the working concentration.Visually inspect the medium after adding the inhibitor. If precipitation occurs, try lowering the concentration or preparing the dilution in pre-warmed medium. The solubility of this compound is greater in DMSO.[9]

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is used to determine the effect of this compound on cell proliferation and to calculate the GI50 value.[3][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and resume growth for 24 hours.

  • Inhibitor Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. A typical 8-point dilution series might range from 20 nM to 20 µM (final concentrations will be 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Add 100 µL of the 2X inhibitor dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours (or the desired experimental duration) at 37°C in a 5% CO2 incubator.[3][13]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a significant color change is observed.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all wells. Normalize the data to the vehicle control (set to 100% viability) and plot the results as a dose-response curve to determine the GI50 value.

Western Blot for Phospho-STAT5 Inhibition

This protocol assesses the inhibitory effect of this compound on the JAK2 signaling pathway by measuring the phosphorylation of its downstream target, STAT5.[1][5]

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[14]

  • SDS-PAGE and Transfer: Separate the protein lysates on an 8-10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control like GAPDH or β-actin.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimer STAT5 Dimer pSTAT5->Dimer Dimerization DNA DNA Dimer->DNA Translocation NVP_BSK805 This compound NVP_BSK805->JAK2 Inhibition Gene Target Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_optimization Phase 2: Concentration Optimization cluster_validation Phase 3: Target Engagement Validation cluster_downstream Phase 4: Downstream Functional Assays A Review Literature for Starting Concentration Range B Prepare High-Concentration This compound Stock in DMSO A->B C Perform Dose-Response (e.g., WST-1 Assay) B->C D Determine GI50 Value C->D E Assess Cytotoxicity (e.g., LDH or Trypan Blue) C->E F Treat Cells with Optimized Non-Toxic Concentrations D->F E->F G Perform Western Blot for p-STAT5 and Total STAT5 F->G H Confirm Inhibition of Downstream Signaling G->H I Proceed with Functional Assays (e.g., Clonogenic Assay, Apoptosis Assay) H->I

Caption: A typical experimental workflow for optimizing this compound concentration.

References

NVP-BSK805 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor NVP-BSK805. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and interpretation of experimental results.

Summary of this compound Kinase Selectivity

This compound is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2] It demonstrates significant selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.[1][3][4] The following table summarizes the inhibitory activity of this compound against the JAK family of kinases.

KinaseIC50 (nM)Fold Selectivity vs. JAK2Assay Type
JAK20.48 - 0.581xRadiometric Filter Binding / Kinase Assay
JAK2 (V617F)0.56~1xRadiometric Filter Binding Assay
TYK210.76 - 11~22xKinase Assay
JAK318.68 - 19~39xKinase Assay
JAK131.63 - 32~66xKinase Assay

Data compiled from multiple sources.[2][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of this compound?

A1: The primary target of this compound is JAK2, a non-receptor tyrosine kinase. It is a potent inhibitor of both wild-type JAK2 and the V617F mutant, which is commonly found in myeloproliferative neoplasms.[1][2][9]

Q2: What are the known off-target effects of this compound within the JAK family?

A2: While highly selective for JAK2, this compound does exhibit inhibitory activity against other JAK family members, albeit at higher concentrations. It is approximately 22-fold more selective for JAK2 than for TYK2, 39-fold more selective than for JAK3, and 66-fold more selective than for JAK1.[7][8]

Q3: Are there known off-target effects of this compound on kinases outside the JAK family?

A3: this compound has been shown to have high selectivity over a broader panel of kinases, often exhibiting over 100-fold selectivity.[3][4] However, at higher concentrations (typically >1 µM), off-target inhibition of other tyrosine kinases, such as ABL, has been suggested, which may contribute to antiproliferative effects in certain cell lines.[4]

Q4: How does the ATP concentration in my assay affect the IC50 of this compound?

A4: this compound is an ATP-competitive inhibitor.[1][9] This means it competes with ATP for binding to the kinase's active site. Therefore, the measured IC50 value will be dependent on the concentration of ATP used in the assay. Higher ATP concentrations will result in a higher apparent IC50 value. It is crucial to report the ATP concentration used in your experiments for accurate comparison of results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected phenotype or signaling pathway modulation not consistent with JAK2 inhibition. Off-target inhibition of other kinases (e.g., other JAKs or ABL) at higher concentrations of this compound.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a more selective JAK2 inhibitor as a control, if available. 3. Profile the effect of this compound on the phosphorylation of downstream targets of suspected off-target kinases. 4. Consider performing a kinome-wide selectivity profiling assay.
Discrepancy in IC50 values compared to published data. Variation in experimental conditions, particularly ATP concentration.1. Ensure your assay conditions, especially the ATP concentration, are similar to those in the cited literature. 2. If possible, determine the Ki value, which is independent of the ATP concentration.
Inconsistent results between cell-based and biochemical assays. Differences in cell permeability, drug metabolism, or the presence of compensatory signaling pathways in cellular contexts.1. Verify target engagement in cells by assessing the phosphorylation status of direct downstream targets of JAK2 (e.g., STAT3, STAT5).[1][3] 2. Evaluate the expression levels of your target kinase in the cell lines used.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation JAK1 JAK1 Cytokine_Receptor->JAK1 TYK2 TYK2 Cytokine_Receptor->TYK2 STAT STAT JAK2->STAT Phosphorylation STAT_P pSTAT NVP_BSK805 This compound NVP_BSK805->JAK2 Inhibition (On-Target) NVP_BSK805->JAK1 Off-Target NVP_BSK805->TYK2 Off-Target Gene_Expression Gene Expression STAT_P->Gene_Expression Transcription Regulation

Caption: On-target and off-target effects of this compound on the JAK-STAT pathway.

G Start Start: Prepare Reagents Prepare_Kinase Prepare Kinase Solution Start->Prepare_Kinase Prepare_Inhibitor Prepare this compound Serial Dilution Start->Prepare_Inhibitor Prepare_ATP_Substrate Prepare ATP/Substrate Mix Start->Prepare_ATP_Substrate Incubate_Kinase_Inhibitor Incubate Kinase with this compound Prepare_Kinase->Incubate_Kinase_Inhibitor Prepare_Inhibitor->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Prepare_ATP_Substrate->Initiate_Reaction Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data

Caption: Workflow for a competitive binding kinase assay.

Experimental Protocols

Protocol: In Vitro Kinase Assay for this compound Selectivity Profiling

This protocol outlines a general procedure for a competitive binding kinase assay to determine the IC50 of this compound against a panel of kinases. Specific conditions such as buffer components, substrate, and ATP concentration may need to be optimized for each kinase.

Materials:

  • Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)

  • This compound

  • Kinase-specific peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or fluorescence plate reader

  • Stop solution (e.g., phosphoric acid for radiometric assays)

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the kinase reaction buffer to achieve a range of concentrations for the IC50 curve.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Kinase reaction buffer

      • Diluted this compound (or DMSO for control)

      • Purified kinase

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mix containing the kinase-specific peptide substrate and a defined concentration of ATP (often at or near the Km for each kinase) and [γ-³²P]ATP or a fluorescent ATP analog.

    • Add the substrate/ATP mix to each well to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding a stop solution. For radiometric assays, this is typically phosphoric acid.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Technical Support Center: NVP-BSK805 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the JAK2 inhibitor, NVP-BSK805, in in vitro experiments. Inconsistent results can arise from a variety of factors, from inhibitor preparation to assay conditions. This guide is designed to help researchers in oncology, immunology, and drug development identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] It targets the JAK2/STAT3 signaling pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.[7] this compound inhibits the phosphorylation of downstream signaling molecules like STAT5, leading to the suppression of cell growth and induction of apoptosis in cells harboring activating JAK2 mutations (e.g., JAK2V617F).[1][7]

Q2: In which cell lines is this compound expected to be most effective?

This compound is particularly effective in cell lines that are dependent on JAK2 signaling for their proliferation and survival. This includes cell lines with the JAK2V617F mutation, which is common in myeloproliferative neoplasms.[7] Examples of sensitive cell lines include SET-2, HEL, and Ba/F3 cells engineered to express JAK2V617F.[7][8] The inhibitor has also shown activity in some esophageal squamous cell carcinoma and multiple myeloma cell lines.[9][10]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C.[1] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1][5] It is crucial to note that this compound solutions may be unstable, and it is recommended to prepare them fresh for each experiment.[2] If storing stock solutions, it is best to do so in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 or GI50 Values in Cell Viability Assays

High variability in IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values is a frequent challenge.

Potential CauseTroubleshooting Steps
Inhibitor Precipitation This compound is highly soluble in DMSO but may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect wells for any signs of precipitation. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Consider using a lower final DMSO concentration in your assay.[1][5]
Cell Line Variability Ensure cell lines are authenticated and use a consistent, low passage number. Genetic drift in cell lines can alter their sensitivity to inhibitors.[11] Maintain consistent cell seeding densities and growth conditions across experiments.
Assay-Specific Issues Different viability assays (e.g., MTT, XTT, CellTiter-Glo) can yield different results. Some inhibitors may interfere with the assay chemistry.[11] Run control experiments with the inhibitor in cell-free media to check for direct interference with the assay reagents.
Inhibitor Degradation As this compound solutions can be unstable, always prepare fresh serial dilutions from a new aliquot of a concentrated DMSO stock for each experiment.[2] Avoid repeated freeze-thaw cycles of stock solutions.
Serum Concentration The concentration of serum in the cell culture medium can affect inhibitor activity. Be consistent with the type and concentration of serum used across all experiments.[12]
Issue 2: Weak or No Inhibition of STAT3/STAT5 Phosphorylation in Western Blot

Failure to observe the expected decrease in phosphorylated STAT3 or STAT5 can be due to several factors.

Potential CauseTroubleshooting Steps
Suboptimal Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for inhibiting STAT phosphorylation in your specific cell line. Inhibition of STAT5 phosphorylation has been observed at concentrations as low as 100 nM.[1]
Lysate Quality Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to prevent dephosphorylation of your target proteins. The age of the lysate can lead to protein degradation; use fresh samples whenever possible.[13]
Antibody Performance Use a validated antibody specific for the phosphorylated form of STAT3 or STAT5. Titrate the antibody to determine the optimal concentration for your experimental setup.
Basal Phosphorylation Levels The basal level of STAT phosphorylation can vary between cell lines. For cell lines with low basal activity, you may need to stimulate the pathway (e.g., with cytokines like IL-6 or erythropoietin) to observe a robust inhibition by this compound.[10]
Incorrect Protein Loading Ensure equal protein loading across all lanes of your gel using a reliable protein quantification method (e.g., BCA assay). Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading.[14]

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory concentrations of this compound against various kinases and in different cell lines.

Table 1: this compound IC50 Values Against JAK Family Kinases

KinaseIC50 (nM)
JAK2 (JH1 domain)0.48[2]
JAK1 (JH1 domain)31.63[2]
JAK3 (JH1 domain)18.68[2]
TYK2 (JH1 domain)10.76[2]

Table 2: this compound GI50/IC50 Values in Various Cell Lines

Cell LineMutation/StatusAssay TypeGI50/IC50 (µM)Reference
JAK2V617F-bearing AML cell linesJAK2V617FGrowth Inhibition< 0.1[1]
K-562BCR-ABLGrowth Inhibition1.5[5]
CMKJAK3 A572VGrowth Inhibition~2[5]
INA-6 (IL-6 dependent)-Growth Inhibition (3H-thymidine)< 1[10]
Human Myeloma Cell Lines (various)-Growth Inhibition2.6 - 6.8[10]

Experimental Protocols

Detailed Methodology for a Cell Viability (WST-1) Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a fresh DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and add the 2X this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

Detailed Methodology for Western Blotting of Phospho-STAT3:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a positive control (e.g., cytokine stimulation) and a negative control (vehicle).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (specific for the relevant phosphorylation site, e.g., Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH.

Visualizations

Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

Caption: A general experimental workflow for in vitro testing of this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Inhibitor Prep Check Inhibitor Prep Inconsistent Results->Check Inhibitor Prep Review Assay Protocol Review Assay Protocol Inconsistent Results->Review Assay Protocol Verify Cell Line Health Verify Cell Line Health Inconsistent Results->Verify Cell Line Health Fresh Dilutions? Fresh Dilutions? Check Inhibitor Prep->Fresh Dilutions? Consistent Conditions? Consistent Conditions? Review Assay Protocol->Consistent Conditions? Low Passage Number? Low Passage Number? Verify Cell Line Health->Low Passage Number? Fresh Dilutions?->Inconsistent Results No, remake Consistent Results Consistent Results Fresh Dilutions?->Consistent Results Yes Consistent Conditions?->Inconsistent Results No, standardize Consistent Conditions?->Consistent Results Yes Low Passage Number?->Inconsistent Results No, thaw new vial Low Passage Number?->Consistent Results Yes

Caption: A troubleshooting decision tree for inconsistent this compound results.

References

NVP-BSK805 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NVP-BSK805 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the effective application of this potent JAK2 inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][2] It is recommended to prepare small aliquots to minimize freeze-thaw cycles.[3] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4][5] One supplier suggests that solutions are unstable and should be prepared fresh.[6]

Q2: How stable is this compound in aqueous solutions and cell culture media?

Q3: What are the signs of this compound degradation in my cell culture experiment?

A3: Degradation of this compound can lead to a loss of its inhibitory activity. Signs of degradation may include:

  • Reduced or inconsistent inhibition of JAK2 downstream signaling (e.g., decreased inhibition of STAT5 phosphorylation).[1][4][8]

  • Higher than expected GI50 (half-maximal growth inhibition) values in cell proliferation assays.[2][9]

  • Variability in experimental results between replicates or experiments performed on different days.[7]

Q4: Can serum in the cell culture medium affect the stability and activity of this compound?

A4: Serum components can have variable effects on small molecules. Serum proteins may bind to the compound, which can either stabilize it or reduce its effective concentration.[7][10] It is advisable to test the stability and efficacy of this compound in both serum-free and serum-containing media if your experimental design allows.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
Inconsistent inhibition of p-STAT5 Degradation of this compound in media.Prepare fresh dilutions of this compound in media for each experiment. Avoid storing the compound in media for extended periods.
Improper storage of stock solution.Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
High variability in cell viability assays Incomplete solubilization of this compound.Ensure complete dissolution of the compound in DMSO before preparing the working solution. Gentle warming to 37°C or brief ultrasonication can aid dissolution.[2]
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a no-cell control to assess binding to the plate.[7]
Loss of compound activity over time Instability of this compound at 37°C.Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocol below).
Reaction with media components.Test stability in a simpler buffer like PBS to determine inherent aqueous stability. Consider using different media formulations.[7]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][11]

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • Low-protein-binding microcentrifuge tubes

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubate the medium at 37°C in a cell culture incubator (5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) of the medium. The 0-hour sample should be collected immediately after spiking.

  • Immediately quench any degradation by adding 2 volumes of cold acetonitrile containing an internal standard. This will also precipitate proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the concentration of the parent this compound compound by a validated HPLC-MS method.

  • Plot the percentage of this compound remaining at each time point compared to the 0-hour sample to determine the stability profile.

Quantitative Data Summary

Parameter Value Reference
IC50 for JAK2 (cell-free) 0.5 nM[1]
IC50 for JAK1 (cell-free) 31.63 nM[4]
IC50 for JAK3 (cell-free) 18.68 nM[4]
IC50 for TYK2 (cell-free) 10.76 nM[4]
GI50 in JAK2V617F-bearing cells < 100 nM[2][9]
Solubility in DMSO >20.95 mg/mL[1]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[3][4][5]

Signaling Pathway and Workflow Diagrams

NVP_BSK805_Mechanism_of_Action This compound Mechanism of Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation NVP_BSK805 This compound NVP_BSK805->JAK2 Inhibition STAT5 STAT5 pJAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimerization Dimerization pSTAT5->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: this compound inhibits JAK2 phosphorylation, blocking downstream STAT5 signaling.

Stability_Assessment_Workflow Workflow for Assessing this compound Stability Start Start Prepare_Stock Prepare 10 mM This compound in DMSO Start->Prepare_Stock Spike_Media Spike Pre-warmed Media to 1 µM this compound Prepare_Stock->Spike_Media Incubate Incubate at 37°C, 5% CO2 Spike_Media->Incubate Collect_Aliquots Collect Aliquots at Time Points (0-48h) Incubate->Collect_Aliquots Quench Quench with Cold ACN + Internal Standard Collect_Aliquots->Quench Centrifuge Centrifuge to Pellet Precipitate Quench->Centrifuge Analyze Analyze Supernatant by HPLC-MS Centrifuge->Analyze Plot_Data Plot % Remaining vs. Time Analyze->Plot_Data End End Plot_Data->End

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

References

NVP-BSK805 Technical Support Center: Troubleshooting Cell Viability Assay Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVP-BSK805. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell viability assays and to help troubleshoot potential artifacts and common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] It exhibits high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[4][5] The primary mechanism of action involves blocking the phosphorylation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[3] This inhibition of the JAK2/STAT5 signaling pathway leads to the suppression of cell proliferation and the induction of apoptosis in cell lines that are dependent on this pathway, particularly those harboring the JAK2V617F mutation.[3]

Q2: What are the typical concentrations of this compound to use in a cell viability assay?

The effective concentration of this compound can vary significantly depending on the cell line and the specific JAK2 mutation status. For JAK2V617F-mutant cell lines, the half-maximal growth inhibition (GI50) is often observed at concentrations below 100 nM.[2] However, for other cell lines, higher concentrations in the micromolar range may be necessary to observe an effect.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[6] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided.[2] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can this compound interfere with common cell viability assays?

While there is no widespread report of this compound directly causing artifacts, its nature as a small molecule kinase inhibitor warrants caution. ATP-competitive inhibitors can potentially interfere with assays that measure metabolic activity or ATP levels. For instance, in assays like the MTT or WST-1, which rely on cellular reductase activity, interference from chemical compounds is a known possibility. It is always advisable to include a cell-free control (this compound in media with the assay reagent but without cells) to test for any direct chemical reaction between the compound and the assay reagents.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound across various JAK kinases and its growth inhibitory effects on different cell lines.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

KinaseIC50 (nM)
JAK2 JH10.48
FL JAK2 wt0.58 ± 0.03
FL JAK2 V617F0.56 ± 0.04
TYK2 JH110.76
JAK3 JH118.68
JAK1 JH131.63

Data sourced from MedchemExpress.[1][2]

Table 2: this compound Growth Inhibition (GI50) in Various Cell Lines

Cell LineRelevant MutationGI50
JAK2V617F-bearing AML cell linesJAK2V617F<100 nM
K-562BCR-ABL1.5 µM
CMKJAK3 A572V~2 µM
Human Myeloma Cell Lines-2.6 - 6.8 µM
INA-6 (IL-6 dependent)-<1 µM

Data compiled from various sources.[4][7][8]

Experimental Protocols

Protocol 1: General Cell Viability Assay using WST-1

This protocol provides a general guideline for assessing cell viability after treatment with this compound using a WST-1 assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blotting for Phospho-STAT5

This protocol describes how to assess the inhibitory effect of this compound on the JAK2 signaling pathway by measuring the levels of phosphorylated STAT5.

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for a short period (e.g., 1-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 or a housekeeping protein like β-actin or GAPDH.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in colorimetric/fluorometric assays (e.g., MTT, WST-1) 1. This compound is directly reacting with the assay reagent. 2. Contamination of reagents or culture.1. Perform a cell-free control by adding this compound to media with the assay reagent to check for direct reactivity. 2. Use fresh, sterile reagents and media.
Inconsistent or non-reproducible GI50 values 1. Inconsistent cell seeding density. 2. Edge effects in the multi-well plate. 3. Instability of this compound in solution.1. Ensure a uniform single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or media. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No effect on cell viability observed 1. The cell line is not dependent on the JAK2 pathway. 2. Insufficient concentration or incubation time. 3. Inactive this compound.1. Confirm the expression and activation of the JAK2/STAT5 pathway in your cell line (e.g., via Western blot for p-STAT5). 2. Perform a broader dose-response and a time-course experiment. 3. Verify the activity of your this compound stock by testing it on a sensitive positive control cell line.
Discrepancy between different viability assays 1. Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity vs. ATP levels). 2. This compound may have off-target effects that influence one assay more than another.1. Use at least two different viability assays based on different principles to confirm your results. 2. Consider the mechanism of action of this compound when interpreting results. For example, an ATP-competitive inhibitor might affect ATP-based assays.
Increased apoptosis but minimal change in viability assays like MTT/WST-1 1. Apoptosis is occurring, but the cells have not yet lost metabolic activity. 2. The incubation time is too short for metabolic activity to decrease significantly.1. Use a more direct measure of apoptosis, such as Annexin V staining or a Caspase-Glo assay. 2. Increase the incubation time for the metabolic assays.

Visualizations

JAK2_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Recruits & Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5_dimer->Gene_Expression Translocates & Binds DNA NVP_BSK805 This compound NVP_BSK805->pJAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits the JAK2-STAT5 signaling pathway.

Experimental_Workflow Start Start: Cell Seeding Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., WST-1) Incubation->Assay Readout Measure Absorbance/Fluorescence Assay->Readout Analysis Data Analysis (Calculate GI50) Readout->Analysis End End: Results Analysis->End

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Tree Start Inconsistent Viability Results? Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls High_Background Is background high in cell-free wells? Check_Controls->High_Background No Solution_Controls Check cell health, seeding density, and reagent quality. Check_Controls->Solution_Controls Yes Yes_BG Yes High_Background->Yes_BG Yes No_BG No High_Background->No_BG No No_Effect Is there no effect of this compound? Yes_NoEffect Yes No_Effect->Yes_NoEffect Yes No_NoEffect No No_Effect->No_NoEffect No Solution_BG Potential compound-reagent interaction. Use alternative assay. Yes_BG->Solution_BG No_BG->No_Effect Solution_NoEffect Confirm pathway activity (p-STAT5). Increase dose/time. Yes_NoEffect->Solution_NoEffect Solution_Variability Optimize seeding. Avoid edge effects. Prepare fresh compound dilutions. No_NoEffect->Solution_Variability

Caption: Troubleshooting decision tree for this compound assays.

References

NVP-BSK805 Technical Support Center: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVP-BSK805. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound for reliable experimental outcomes. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] It is crucial to verify the purity of each new batch upon receipt to ensure it meets the requirements for your experiments.

Q2: How should this compound be stored?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions should be prepared fresh; however, if necessary, they can be stored at -20°C for several months.[4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Solutions are noted to be unstable, so preparing them fresh is the best practice.[3]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in DMSO and 0.1N HCl (aqueous).[6] For cell-based assays, it is commonly dissolved in DMSO.[5]

Q4: What are the primary analytical methods for assessing the quality of this compound?

A4: The primary methods for quality control and purity assessment of this compound are:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Q5: How does this compound impact the JAK2/STAT5 signaling pathway?

A5: this compound is a potent and selective ATP-competitive inhibitor of JAK2 kinase.[4][7][8] By inhibiting JAK2, it prevents the phosphorylation of its downstream target, STAT5.[7][9][10][11] This blockage of STAT5 phosphorylation inhibits cell proliferation and can induce apoptosis in cells with activating JAK2 mutations, such as JAK2-V617F.[7][12]

Troubleshooting Guides

This section addresses common issues that may arise during the quality control and experimental use of this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Contamination of the sample or solvent.Ensure all glassware is clean and use fresh, HPLC-grade solvents. Prepare a fresh sample solution.
Degradation of this compound.This compound solutions can be unstable.[3] Prepare fresh solutions before analysis. If degradation is suspected, acquire a new batch of the compound. Check for proper storage conditions.
Impurities from synthesis.If the purity is below the acceptable range, contact the supplier for a certificate of analysis or a replacement.
Incorrect molecular weight in MS analysis Presence of adducts (e.g., sodium, potassium).Analyze the full mass spectrum for common adducts. Adjust data processing to account for these.
Fragmentation of the molecule.Optimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation.
Contamination.Ensure the sample is pure by HPLC before MS analysis.
Inconsistent results in cell-based assays Inaccurate concentration of this compound stock solution.Verify the concentration of your stock solution using a spectrophotometer if a reference extinction coefficient is available, or by preparing a standard curve with a new batch of the compound.
Degradation of this compound in culture media.Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound spends in the incubator before being added to cells.
Cell line variability.Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination.
Low solubility when preparing solutions Incorrect solvent or temperature.Use the recommended solvents (DMSO or 0.1N HCl).[6] Gentle warming to 37°C and/or sonication can aid dissolution.[5]
Compound has precipitated out of solution.Visually inspect the solution for any precipitate. If present, try to redissolve using the methods above. If unsuccessful, prepare a fresh solution.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) x 100%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identity of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water, methanol)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (as a modifier)

  • LC-MS system (e.g., ESI-QTOF or ESI-Triple Quad)

Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Dilute the stock solution to approximately 1 µg/mL with the mobile phase.

  • Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the diluted sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Use the HPLC conditions from Protocol 1, directing the column eluent into the mass spectrometer.

  • MS Parameters (Example for ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • The expected monoisotopic mass of this compound (C27H28F2N6O) is approximately 490.23 g/mol .[6]

    • Look for the protonated molecule [M+H]+ at m/z ~491.24.

    • Also, check for other common adducts such as [M+Na]+.

Protocol 3: Assessing this compound Activity on the JAK2/STAT5 Pathway

Objective: To determine the inhibitory effect of this compound on STAT5 phosphorylation in a JAK2-dependent cell line.

Materials:

  • JAK2V617F-mutant cell line (e.g., SET-2, HEL)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)

  • Western blot equipment and reagents

Method:

  • Cell Treatment:

    • Seed the cells at an appropriate density and allow them to adhere or recover overnight.

    • Prepare serial dilutions of this compound in complete medium (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO-only vehicle control.

    • Treat the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe for total STAT5 and GAPDH as controls.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT5, total STAT5, and GAPDH.

    • Normalize the phospho-STAT5 signal to total STAT5 or GAPDH.

    • Observe the dose-dependent decrease in STAT5 phosphorylation with increasing concentrations of this compound.[7][9]

Visualizations

JAK2_STAT5_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT5_dimer STAT5 Dimer pJAK2->STAT5_dimer Phosphorylates pSTAT5_dimer pSTAT5 Dimer STAT5_dimer->pSTAT5_dimer Dimerization Nucleus Nucleus pSTAT5_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates NVP_BSK805 This compound NVP_BSK805->pJAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT5 signaling pathway.

QC_Workflow Start Receive this compound Prep Prepare Stock Solution Start->Prep HPLC HPLC Analysis (Purity ≥98%?) Prep->HPLC MS MS Analysis (Correct Mass?) HPLC->MS Yes Fail Contact Supplier / Quarantine HPLC->Fail No NMR NMR Analysis (Correct Structure?) MS->NMR Yes MS->Fail No Pass Qualified for Use NMR->Pass Yes NMR->Fail No

Caption: Quality control workflow for this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results CheckPurity Re-check Purity by HPLC Start->CheckPurity Pure Purity OK? CheckPurity->Pure CheckConc Verify Stock Concentration ConcOK Concentration OK? CheckConc->ConcOK CheckSol Prepare Fresh Solution FreshOK Problem Solved? CheckSol->FreshOK CheckCells Assess Cell Health & Passage Number CellsOK Cells Healthy? CheckCells->CellsOK Pure->CheckConc Yes NewBatch Order New Batch Pure->NewBatch No ConcOK->CheckSol Yes Recalculate Recalculate Dilutions ConcOK->Recalculate No FreshOK->CheckCells No Done Problem Resolved FreshOK->Done Yes CellsOK->Done Yes Myco Check for Mycoplasma CellsOK->Myco No

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

NVP-BSK805 and Ruxolitinib: A Comparative Guide to JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Janus kinase 2 (JAK2) has emerged as a critical strategy, particularly for myeloproliferative neoplasms (MPNs) characterized by dysregulated JAK2 signaling. Among the numerous inhibitors developed, NVP-BSK805 and ruxolitinib (B1666119) represent two significant small molecules. This guide provides a detailed comparison of their performance as JAK2 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and ruxolitinib are ATP-competitive inhibitors that target the kinase domain of JAK2. By binding to the ATP-binding site, they prevent the phosphorylation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylation of STATs is a critical step in the JAK-STAT signaling pathway, which, when constitutively activated, drives the cell proliferation and survival characteristic of MPNs.[1][2]

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3][4] This dual inhibition is thought to contribute to its efficacy in reducing both the proliferative drive (via JAK2 inhibition) and the inflammatory cytokine signaling (via JAK1 inhibition) associated with MPNs.[2][5] this compound, on the other hand, demonstrates a higher degree of selectivity for JAK2 over other JAK family members.[6][7]

Biochemical and Cellular Potency

The inhibitory activity of this compound and ruxolitinib has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.

Inhibitor Target Biochemical IC50 (nM) Cellular Assay (Cell Line) Cellular Effect & GI50/IC50 (nM)
This compound JAK2 (JH1 domain)0.48[6][8]JAK2V617F-bearing AML cell linesSuppresses growth (GI50 < 100)[6]
JAK1 (JH1 domain)31.63[6][8]CHRF288 (JAK2 T875N)Reduces proliferation (IC50 = 220 ± 40)[9]
JAK3 (JH1 domain)18.68[6][8]SET2 (JAK2 V617F)Reduces proliferation (IC50 = 370 ± 50)[9]
TYK2 (JH1 domain)10.76[6][8]UKE1 (JAK2 V617F)Reduces proliferation (IC50 = 350 ± 30)[9]
Full-length JAK2 wt0.58 ± 0.03[6]HEL (JAK2 V617F)Reduces proliferation (IC50 = 1800 ± 170)[9]
Full-length JAK2 V617F0.56 ± 0.04[6]
Ruxolitinib JAK24[10]Not specifiedNot specified
JAK1Not specifiedNot specifiedNot specified

Data compiled from multiple sources.[6][8][9][10] Note that assay conditions can vary between studies, affecting direct comparability.

This compound exhibits sub-nanomolar potency against the JAK2 kinase domain in biochemical assays and demonstrates potent inhibition of cell proliferation in cell lines harboring activating JAK2 mutations.[6][9] Ruxolitinib is also a highly potent inhibitor of JAK2.[10] The selectivity profile of this compound, with its greater than 60-fold selectivity for JAK2 over JAK1, contrasts with the dual JAK1/JAK2 inhibition profile of ruxolitinib.[6][8]

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Methodology:

  • Recombinant JAK family kinase domains (e.g., JAK1, JAK2, JAK3, TYK2) are used.

  • The assay is typically performed in a 96-well or 384-well plate format.

  • The kinase, a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP are combined in a kinase reaction buffer.[11]

  • The test compound (this compound or ruxolitinib) is added at various concentrations.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • The amount of ATP remaining after the kinase reaction is quantified using a detection reagent such as Kinase-Glo®, which produces a luminescent signal inversely proportional to the kinase activity.[11]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (WST-1 or MTS Assay)

Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines.

Methodology:

  • Cells (e.g., HEL, SET-2, UKE-1) are seeded in 96-well plates and allowed to adhere overnight.[6][9]

  • The cells are then treated with a range of concentrations of the test compound.

  • The plates are incubated for a period of 48 to 72 hours.[6]

  • A tetrazolium salt-based reagent (like WST-1 or MTS) is added to each well.

  • Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan (B1609692) product.

  • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • The half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) is determined by analyzing the dose-response curve.[6]

Western Blotting for Phospho-STAT5 (pSTAT5)

Objective: To measure the inhibition of downstream JAK2 signaling in a cellular context.

Methodology:

  • Cells are treated with the inhibitor for a specified time.

  • Following treatment, the cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT5 (pSTAT5). A primary antibody for total STAT5 is used as a loading control.[7]

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to pSTAT5 is quantified to assess the level of inhibition.[7]

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound and ruxolitinib's function, the following diagrams illustrate the JAK2 signaling pathway, a typical experimental workflow for inhibitor evaluation, and a logical comparison of the two compounds.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates Inhibitor This compound or Ruxolitinib Inhibitor->JAK2 Inhibits ATP Binding

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound and ruxolitinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical Biochemical Kinase Assay (IC50 Determination) CellProliferation Cell Proliferation Assay (GI50/IC50) Biochemical->CellProliferation Confirm Cellular Activity WesternBlot Western Blot (pSTAT Inhibition) CellProliferation->WesternBlot Confirm Mechanism AnimalModel Mouse Xenograft Model (Efficacy & PK/PD) WesternBlot->AnimalModel Evaluate In Vivo Efficacy

Caption: A typical experimental workflow for the evaluation of JAK2 inhibitors.

Inhibitor_Comparison cluster_NVP This compound cluster_Ruxo Ruxolitinib JAK2_Inhibition JAK2 Inhibition NVP_Potency High Potency (Sub-nM IC50 for JAK2) JAK2_Inhibition->NVP_Potency Ruxo_Potency High Potency (Low-nM IC50 for JAK2) JAK2_Inhibition->Ruxo_Potency NVP_Selectivity High Selectivity for JAK2 (>60-fold vs JAK1) NVP_Potency->NVP_Selectivity Ruxo_Selectivity Dual JAK1/JAK2 Inhibition Ruxo_Potency->Ruxo_Selectivity

Caption: A logical comparison of the key features of this compound and ruxolitinib.

Conclusion

Both this compound and ruxolitinib are potent inhibitors of JAK2 with demonstrated efficacy in preclinical models of myeloproliferative neoplasms. The primary distinction lies in their selectivity profiles. This compound offers a more targeted approach with its high selectivity for JAK2, which may translate to a different side-effect profile compared to the dual JAK1/JAK2 inhibition of ruxolitinib. The choice between these inhibitors in a research or clinical setting would depend on the specific therapeutic strategy, whether it is to purely target the proliferative signals driven by JAK2 or to simultaneously modulate the inflammatory environment through JAK1 inhibition. Further head-to-head clinical studies would be necessary to fully elucidate the comparative therapeutic indices of these two compounds.

References

A Preclinical and Clinical Showdown: NVP-BSK805 vs. Fedratinib for Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two JAK2 Inhibitors

Myelofibrosis, a chronic and debilitating myeloproliferative neoplasm, is primarily driven by the dysregulation of the Janus kinase (JAK) signaling pathway. The discovery of activating mutations in JAK2, particularly the V617F mutation, has paved the way for targeted therapies. This guide provides a detailed comparison of two such inhibitors: NVP-BSK805, a novel preclinical compound, and fedratinib (B1684426), an FDA-approved therapeutic for intermediate-2 or high-risk myelofibrosis. This comparison focuses on their mechanism of action, preclinical efficacy, and, where applicable, clinical performance, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundFedratinib
Development Stage PreclinicalClinically Approved
Primary Target JAK2JAK2
Clinical Use Not applicableTreatment of intermediate-2 or high-risk primary or secondary myelofibrosis[1][2]
Notable Selectivity High selectivity for JAK2 over other JAK family members[3]Selective for JAK2 over JAK1, JAK3, and TYK2[4]

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and fedratinib are ATP-competitive inhibitors of JAK2.[3][5] By binding to the ATP-binding site of the JAK2 kinase domain, they block its phosphorylation activity. This, in turn, prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The inhibition of the JAK-STAT signaling cascade disrupts the uncontrolled proliferation of hematopoietic progenitor cells, a hallmark of myelofibrosis.[3][4]

Fedratinib also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and has been noted to inhibit the BET family of proteins, particularly BRD4, which may contribute to its therapeutic effect.[6][7][8]

Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT Dimerized_pSTAT Dimerized p-STAT pSTAT->Dimerized_pSTAT Dimerizes Nucleus Nucleus Dimerized_pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes Inhibitor This compound & Fedratinib Inhibitor->JAK2 Inhibits

Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of this compound and fedratinib.

Kinase Inhibition Profile

Both compounds exhibit potent inhibition of JAK2. This compound demonstrates a high degree of selectivity for JAK2 over other JAK family members in vitro.[3] Fedratinib is also selective for JAK2, with significantly less activity against JAK1, JAK3, and TYK2.[4]

KinaseThis compound IC₅₀ (nM)Fedratinib IC₅₀ (nM)
JAK1 31.63[5][9]105[1]
JAK2 0.48[5][9]3[1][4]
JAK3 18.68[5][9]>1000[4]
TYK2 10.76[5][9]405[1]
FLT3 Not Reported15[4][6]

Table 1: In vitro half-maximal inhibitory concentrations (IC₅₀) for this compound and fedratinib against JAK family kinases and FLT3.

Preclinical Efficacy

In Vitro Studies

In cellular assays, this compound has been shown to suppress the proliferation of JAK2(V617F)-bearing cell lines and induce apoptosis.[3] It effectively blunts the constitutive phosphorylation of STAT5 in these cells.[3] Fedratinib has also demonstrated antiproliferative effects in myeloproliferative neoplasm cell lines and in colony-forming unit assays using primary human MPN cells.[1]

In Vivo Animal Models

This compound has demonstrated efficacy in a Ba/F3 JAK2(V617F) cell-driven mouse model, where it suppressed leukemic cell spreading and splenomegaly.[3] It also showed potent suppression of erythropoietin-induced polycythemia in mice and rats.[3]

Similarly, preclinical studies of fedratinib in a retroviral JAK2(V617F)-driven myeloproliferative neoplasm mouse model showed a reduction in blood counts and splenomegaly without significant toxicity.[1][2] In these models, fedratinib inhibited the phosphorylation of STAT3/5, leading to increased survival and improvement in disease-associated features such as splenomegaly and fibrosis.[4][7]

Clinical Data: Fedratinib in Myelofibrosis

As this compound has not been evaluated in human clinical trials, this section focuses on the established clinical profile of fedratinib.

Efficacy

Clinical trials have demonstrated the efficacy of fedratinib in both JAK inhibitor-naïve patients and those previously treated with ruxolitinib. The primary measures of efficacy include spleen volume reduction and improvement in myelofibrosis-related symptoms.

StudyPatient PopulationPrimary EndpointResult
JAKARTA JAK inhibitor-naïve≥35% spleen volume reduction at week 2436% (400 mg dose) vs. 1% (placebo)[6]
JAKARTA JAK inhibitor-naïve≥50% reduction in total symptom score at week 2436% (400 mg dose) vs. 7% (placebo)[6][8]
JAKARTA-2 Previously treated with ruxolitinib≥35% spleen volume reduction at end of cycle 631% (400 mg dose)

Table 2: Key efficacy outcomes for fedratinib in pivotal clinical trials.

Safety and Tolerability

The most common adverse events associated with fedratinib are gastrointestinal, including diarrhea, nausea, and vomiting, which are typically grade 1 or 2 and tend to occur early in treatment.[7] Hematologic toxicities such as anemia and thrombocytopenia can also occur. A boxed warning for serious and fatal encephalopathy, including Wernicke's encephalopathy, is included in the prescribing information for fedratinib, necessitating thiamine (B1217682) level monitoring before and during treatment.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

start Start reagents Prepare Reagents: - Purified JAK2 enzyme - Kinase buffer - ATP - Substrate peptide start->reagents reaction Incubate enzyme, inhibitor, substrate, and ATP reagents->reaction inhibitor Prepare serial dilutions of this compound or fedratinib inhibitor->reaction detection Add detection reagent (e.g., ADP-Glo™) reaction->detection measure Measure signal (e.g., luminescence) detection->measure calculate Calculate IC₅₀ values measure->calculate end End calculate->end

Figure 2. General workflow for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Methodology:

  • Reagent Preparation: A purified recombinant JAK2 enzyme, a specific peptide substrate, ATP, and a kinase assay buffer are prepared.

  • Compound Dilution: The test inhibitor (this compound or fedratinib) is serially diluted to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, a detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity. Commercially available kits such as ADP-Glo™ can be used for this purpose.[10]

  • Data Analysis: The signal (e.g., luminescence) is measured using a plate reader. The IC₅₀ value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the effect of an inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: A JAK2-dependent cell line (e.g., SET-2) is seeded into a 96-well plate at a predetermined density.[11]

  • Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test inhibitor.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Measurement: A reagent such as MTS or CellTiter-Glo® is added to the wells.[11][12] These reagents measure the number of viable cells based on metabolic activity.

  • Data Analysis: The absorbance or luminescence is read using a microplate reader. The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell growth (GI₅₀).

Murine Model of Myelofibrosis

Objective: To evaluate the in vivo efficacy of an inhibitor in a disease-relevant animal model.

Methodology:

  • Model Generation: A common method involves the retroviral transduction of murine bone marrow cells with the human JAK2V617F mutation. These cells are then transplanted into lethally irradiated recipient mice.[13]

  • Treatment Administration: Once the myelofibrotic phenotype is established (characterized by splenomegaly, leukocytosis, and bone marrow fibrosis), the mice are treated with the test inhibitor (e.g., via oral gavage) or a vehicle control.

  • Monitoring: The animals are monitored for changes in body weight, complete blood counts, and spleen size.

  • Endpoint Analysis: At the end of the study, spleen and bone marrow tissues are harvested for histological analysis to assess the degree of fibrosis and extramedullary hematopoiesis.

Conclusion

This compound and fedratinib are both potent and selective inhibitors of JAK2. Preclinical data for this compound demonstrates promising activity in vitro and in vivo, warranting further investigation. Fedratinib has a well-established clinical profile, demonstrating significant efficacy in reducing spleen size and alleviating symptoms in patients with myelofibrosis, leading to its regulatory approval. The comparison highlights the journey of a targeted therapy from a preclinical candidate to a clinically validated treatment. While this compound shows potential based on its preclinical profile, further development and clinical trials would be necessary to ascertain its therapeutic value in myelofibrosis. In contrast, fedratinib provides a valuable and proven therapeutic option for patients with this challenging disease.

References

NVP-BSK805: A Comparative Analysis of Selectivity Against JAK Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of NVP-BSK805 against the Janus kinase (JAK) family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound for applications in basic research and drug discovery.

Introduction to this compound

This compound is a potent and ATP-competitive inhibitor of JAK2.[1][2][3] The JAK family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that govern cell growth, differentiation, and immune responses.[4][5] Dysregulation of JAK signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders, making JAK kinases attractive therapeutic targets.[2][4] The selectivity of a JAK inhibitor across the four family members is a critical determinant of its biological effects and potential therapeutic window.

In Vitro Selectivity Profile of this compound

The inhibitory activity of this compound against the kinase domains (JH1) of JAK1, JAK2, JAK3, and TYK2 has been determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

KinaseIC50 (nM)
JAK1 JH131.63[1][3]
JAK2 JH10.48[1][3]
JAK3 JH118.68[1][3]
TYK2 JH110.76[1][3]

Table 1: In vitro inhibitory activity of this compound against JAK family kinases.

Based on these findings, this compound demonstrates significant selectivity for JAK2 over the other JAK family members. It is over 65-fold more potent against JAK2 than JAK1, approximately 39-fold more potent than JAK3, and about 22-fold more potent than TYK2.

Experimental Protocols

The IC50 values for this compound against the JAK family kinases are typically determined using in vitro biochemical assays. While the specific protocols from the original studies may vary in proprietary details, the following outlines a representative methodology based on common industry practices for determining kinase inhibitor potency.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains (JH1)

  • Specific peptide substrate for each kinase

  • Adenosine triphosphate (ATP)

  • This compound (serially diluted)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well assay plates (e.g., 384-well, white)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: The kinase, its specific peptide substrate, and the assay buffer are added to the wells of the microplate.

  • Inhibitor Addition: The diluted this compound or a vehicle control is added to the appropriate wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept at or near the Michaelis constant (Km) for each respective kinase to ensure accurate determination of ATP-competitive inhibition.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • The kinase reaction is terminated, and any remaining ATP is depleted by adding a reagent from the detection kit.

    • A second reagent is then added to convert the ADP generated during the reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action, it is essential to visualize the JAK-STAT signaling pathway and the general workflow for assessing inhibitor selectivity.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor1 Cytokine Receptor 1 JAK1 JAK Receptor1->JAK1 Activation STAT1 STAT Receptor1->STAT1 Recruitment & Phosphorylation Receptor2 Cytokine Receptor 2 JAK2 JAK Receptor2->JAK2 Activation STAT2 STAT Receptor2->STAT2 Recruitment & Phosphorylation JAK1->Receptor1 Phosphorylation JAK1->JAK2 Trans-phosphorylation JAK2->Receptor2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & Binding Gene Target Gene DNA->Gene Gene Transcription Cytokine Cytokine Cytokine->Receptor1 Binding

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Kinase, Substrate, ATP, Buffer) C Dispense Reagents into Microplate A->C B Serial Dilution of This compound D Add this compound & Initiate Reaction with ATP B->D C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Detect Signal (Luminescence) E->F G Data Analysis: Calculate % Inhibition F->G H Determine IC50 Value (Non-linear Regression) G->H

Caption: Generalized workflow for IC50 determination.

References

NVP-BSK805: A Comparative Analysis of a Potent and Selective ATP-Competitive JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NVP-BSK805 with other notable ATP-competitive Janus kinase 2 (JAK2) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to JAK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune response. Dysregulation of the JAK-STAT signaling pathway, often driven by mutations such as JAK2 V617F, is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, the development of selective JAK2 inhibitors has become a critical therapeutic strategy. This compound is a potent and selective ATP-competitive inhibitor of JAK2, demonstrating significant promise in preclinical studies. This guide evaluates its performance against other well-characterized JAK2 inhibitors.

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other ATP-competitive JAK2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
InhibitorJAK1JAK2JAK2 V617FJAK3TYK2Reference
This compound 31.630.480.5618.6810.76[1]
Ruxolitinib3.32.8-42819[2][3]
Fedratinib (TG101348)10533996-[4][5][6]
Momelotinib1118-15517[7]
Lestaurtinib (B1684606) (CEP-701)-0.9---[8]
AZD14801.3<0.4---[9]
Table 2: Cellular Activity of Select JAK2 Inhibitors
InhibitorCell LineAssayIC50 / GI50 (nM)Reference
This compound SET-2 (JAK2 V617F)Growth Inhibition (GI50)88[1]
RuxolitinibBa/F3-JAK2 V617FProliferation127[2]
RuxolitinibSET2pSTAT5 Inhibition14[10]
FedratinibSET2pSTAT5 Inhibition672[10]
MomelotinibBa/F3-TEL-JAK2Proliferation800[11]
MomelotinibHEL92.1.7 (JAK2 V617F)Proliferation1800[11]
MomelotinibSET2pSTAT5 Inhibition205[10]
LestaurtinibHEL92.1.7 (JAK2 V617F)Proliferation30 - 100
AZD1480Ba/F3-TEL-Jak2Growth Inhibition (GI50)60[12]

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound and the other compounds listed are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the JAK2 kinase domain. This prevents the phosphorylation of JAK2 itself and downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation, particularly STAT5, blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active Autophosphorylation ATP ATP JAK2_inactive->ATP binds JAK2_active->Receptor Phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation ADP ADP NVP_BSK805 This compound NVP_BSK805->JAK2_inactive Inhibits ATP Binding STAT_active STAT (active) P STAT_dimer STAT Dimer P-STAT P-STAT STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of JAK2 inhibitors are provided below.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 values of inhibitors against JAK kinases.

  • Reagents and Materials:

    • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Kinase-specific peptide substrate.

    • ATP (radiolabeled [γ-³³P]ATP or for use with luminescence-based assays).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test inhibitors (serial dilutions).

    • 96-well or 384-well assay plates.

    • Phosphocellulose paper or other capture method for radiolabeled assays, or luminescence plate reader for ATP-Glo™ type assays.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute in kinase assay buffer.

    • Add the diluted inhibitor or vehicle (DMSO) to the assay wells.

    • Add the JAK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Quantify the kinase activity. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, measure the remaining ATP levels using a reagent like Kinase-Glo®.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/CellTiter-Glo®)

This protocol describes a method to assess the anti-proliferative effects of JAK2 inhibitors on a JAK2-dependent cell line (e.g., SET-2).

  • Reagents and Materials:

    • JAK2-dependent cell line (e.g., SET-2, HEL 92.1.7).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

    • Test inhibitors (serial dilutions).

    • 96-well clear or opaque-walled cell culture plates.

    • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Microplate reader (absorbance or luminescence).

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or acclimate overnight.[13]

    • Prepare serial dilutions of the test inhibitor in the complete culture medium.

    • Treat the cells by adding the diluted inhibitor or vehicle control to the wells.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Assess cell viability. For an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[13] For a CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.[14]

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated cells and determine the GI50/IC50 value from the dose-response curve.

Western Blot for STAT5 Phosphorylation

This protocol details the detection of phosphorylated STAT5 (p-STAT5) in cells treated with JAK2 inhibitors.

  • Reagents and Materials:

    • Cell line of interest.

    • Test inhibitors.

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein assay reagent (e.g., BCA).

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5 or a housekeeping protein (e.g., β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Culture and treat cells with the JAK2 inhibitor for a specified time (e.g., 1-4 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse them in the supplemented lysis buffer.[15]

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary anti-p-STAT5 antibody overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[15]

    • To normalize the data, the membrane can be stripped and re-probed for total STAT5 or a housekeeping protein.

In Vivo Efficacy

This compound has demonstrated efficacy in preclinical animal models. In a Ba/F3 JAK2 V617F cell-driven mouse model, oral administration of this compound suppressed STAT5 phosphorylation, splenomegaly, and the spread of leukemic cells.[1] Furthermore, it effectively suppressed erythropoietin-induced polycythemia in mice.[4]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Assays (Proliferation, p-STAT5) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Efficacy_Model Disease Model Efficacy (e.g., Mouse Polycythemia Vera Model) PK_Studies->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Clinical_Candidate Clinical Candidate Tox_Studies->Clinical_Candidate Start Compound Synthesis (this compound) Start->Kinase_Assay Lead_Optimization->PK_Studies

References

A Head-to-Head Comparison: NVP-BSK805 Versus First-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for myeloproliferative neoplasms (MPNs) and other inflammatory diseases has been significantly shaped by the advent of Janus kinase (JAK) inhibitors. While first-generation inhibitors like Ruxolitinib, Tofacitinib (B832), and Baricitinib (B560044) have demonstrated clinical efficacy, the quest for more selective and potent agents continues. This guide provides a comprehensive benchmark analysis of NVP-BSK805, a highly selective JAK2 inhibitor, against these first-generation counterparts, supported by experimental data to inform preclinical and clinical research decisions.

Introduction to this compound and First-Generation JAK Inhibitors

This compound is a potent, ATP-competitive inhibitor of JAK2, demonstrating significant selectivity over other members of the JAK family.[1][2] First-generation JAK inhibitors, including Ruxolitinib, Tofacitinib, and Baricitinib, exhibit a broader inhibition profile across the JAK family, which, while therapeutically effective, may contribute to off-target effects. Ruxolitinib primarily targets JAK1 and JAK2, Tofacitinib shows potent inhibition of JAK1 and JAK3 with some activity against JAK2, and Baricitinib also inhibits JAK1 and JAK2.[3][4][5]

Biochemical Potency: A Comparative Analysis

The in vitro inhibitory activity of this compound and first-generation JAK inhibitors against the four members of the JAK kinase family (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their selectivity and potential therapeutic window. The half-maximal inhibitory concentration (IC50) values from biochemical assays provide a quantitative measure of their potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 31.63[6]0.48[6]18.68[6]10.76[6]
Ruxolitinib 3.3[7]2.8[7]428[7]19[8]
Tofacitinib 112201-
Baricitinib 5.95.7>40053

Data presented as IC50 values (nM) from in vitro biochemical assays. A lower value indicates higher potency. The selectivity of this compound for JAK2 is evident from these data.

Cellular Activity: Inhibition of JAK-STAT Signaling

The therapeutic efficacy of JAK inhibitors stems from their ability to block the intracellular JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines and growth factors. A key downstream event in this pathway is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT5 phosphorylation is a commonly used biomarker for assessing the cellular potency of JAK2 inhibitors.

While direct comparative cellular data in the same cell line for all four inhibitors is limited, available data indicates that this compound potently suppresses constitutive STAT5 phosphorylation in JAK2(V617F)-bearing cells.[1] First-generation JAK inhibitors also effectively inhibit STAT phosphorylation downstream of their respective target JAKs. For instance, Ruxolitinib inhibits STAT3 phosphorylation induced by IL-6.[8]

In Vivo Efficacy: Preclinical Models

Preclinical animal models provide valuable insights into the in vivo efficacy and potential therapeutic applications of JAK inhibitors.

This compound: In a Ba/F3 JAK2(V617F) cell-driven mouse model, this compound demonstrated efficacy in suppressing splenomegaly and the spread of leukemic cells.[1] Furthermore, it effectively suppressed erythropoietin-induced polycythemia in mice and rats.[1]

Ruxolitinib: Ruxolitinib has shown robust activity in patient-derived xenograft models of ETP-ALL (Early T-cell Precursor Acute Lymphoblastic Leukemia).[6]

Tofacitinib and Baricitinib: Both tofacitinib and baricitinib have demonstrated efficacy in various preclinical models of autoimmune diseases, such as rheumatoid arthritis.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2), biotinylated peptide substrate, ATP, and a detection system including a europium-labeled anti-phosphopeptide antibody and streptavidin-conjugated acceptor.

  • Procedure:

    • The JAK enzyme is incubated with the test compound (e.g., this compound or a first-generation inhibitor) at various concentrations.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the detection reagents are added.

    • After another incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

G cluster_0 Biochemical Kinase Assay Workflow Enzyme_Inhibitor JAK Enzyme + Inhibitor Reaction Kinase Reaction Enzyme_Inhibitor->Reaction Substrate_ATP Substrate + ATP Substrate_ATP->Reaction Detection Detection Reagents (TR-FRET) Reaction->Detection Measurement Signal Measurement Detection->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular STAT5 Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated STAT5 in cells treated with a JAK inhibitor.

  • Cell Culture and Treatment:

    • Culture a JAK2-dependent cell line (e.g., HEL cells with JAK2 V617F mutation).

    • Treat the cells with various concentrations of the JAK inhibitor or a vehicle control for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for p-STAT5 and normalize to a loading control (e.g., total STAT5 or a housekeeping protein like GAPDH).

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

This compound distinguishes itself from first-generation JAK inhibitors through its remarkable potency and selectivity for JAK2. This targeted approach holds the promise of minimizing off-target effects that may be associated with the broader inhibition profiles of Ruxolitinib, Tofacitinib, and Baricitinib. The preclinical data for this compound are encouraging, demonstrating its potential in treating JAK2-driven diseases. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety of this compound in relation to the established first-generation JAK inhibitors. This guide provides a foundational comparison to aid researchers in the strategic development and evaluation of next-generation JAK-targeted therapies.

References

NVP-BSK805 in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-BSK805's performance in validated combination therapies. The following sections summarize key experimental data, detail methodologies for cited experiments, and visualize relevant biological pathways and workflows.

While preclinical research has established this compound as a potent and selective ATP-competitive inhibitor of JAK2, its validation in combination with a wide array of standard chemotherapy agents remains limited.[1][2][3][4] Current published studies primarily focus on its synergistic effects with radiotherapy and its ability to overcome multidrug resistance when combined with vincristine (B1662923). This guide will focus on the existing experimental evidence for these combinations.

This compound and Radiotherapy in Esophageal Squamous Cell Carcinoma (ESCC)

Studies have shown that this compound significantly enhances the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells both in vitro and in vivo.[3] The primary mechanism involves the inhibition of JAK2, which leads to enhanced DNA double-strand breaks, inhibition of DNA damage repair, and cell cycle arrest.[3][4]

Quantitative Data Summary
Cell LineTreatmentDose Enhancement Ratio (DER₁₀)¹Notes
KYSE-15010 µM this compound + Radiation1.728Radiosensitive parental cell line.
KYSE-150R10 µM this compound + Radiation14.251Radioresistant cell line.
KYSE-305 µM this compound + Radiation2.4542-
10 µM this compound + Radiation5.3514-
KYSE-1805 µM this compound + Radiation3.2509-
10 µM this compound + Radiation26.0088-

¹DER₁₀ is the ratio of doses required to achieve a 10% surviving fraction for cells without and with this compound treatment.

In an in vivo xenograft model using KYSE-150 cells, the combination of this compound and fractionated radiation significantly delayed tumor growth compared to radiation alone (59 days vs. 37 days to reach 1500 mm³).[3]

Experimental Protocols

In Vitro Clonogenic Survival Assay:

  • Exponentially growing ESCC cells (KYSE-150, KYSE-150R, KYSE-30, KYSE-180) were seeded in six-well plates.

  • After 24 hours of incubation, cells were treated with 5 µM or 10 µM this compound.

  • Four hours post-treatment, cells were exposed to radiation at doses of 0, 2, 4, 6, and 8 Gy.

  • Immediately after radiation, the media containing this compound was removed and replaced with fresh media.

  • Cells were cultured for an additional 10 days to allow for colony formation.

  • Colonies containing ≥50 cells were counted as clonogenic survivors.

In Vivo Xenograft Model:

  • Xenograft tumor models were established by implanting KYSE-150 cells in BALB/c nude mice.

  • Mice were divided into four groups: control (0.1% DMSO), this compound alone (30 mg/kg by gavage for 11 consecutive days), radiation alone (12 Gy in six fractions of 2 Gy every other day), and combination therapy.

  • Tumor volume was measured regularly to assess treatment efficacy.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. JAK2 Activation JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive 4. STAT5 Phosphorylation STAT5_dimer p-STAT5 Dimer STAT5_inactive->STAT5_dimer 5. Dimerization DNA DNA STAT5_dimer->DNA 6. Nuclear Translocation NVP_BSK805 This compound NVP_BSK805->JAK2_active 3. Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Figure 1. this compound inhibits the JAK2/STAT5 signaling pathway.

G cluster_invitro In Vitro: Clonogenic Survival Assay cluster_invivo In Vivo: Xenograft Model Seed_Cells Seed ESCC Cells Add_NVP Add this compound (5 or 10 µM) Seed_Cells->Add_NVP 24h Irradiate Irradiate Cells (0-8 Gy) Add_NVP->Irradiate 4h Culture Culture for 10 Days Irradiate->Culture Count Count Colonies Culture->Count Implant Implant KYSE-150 Cells in Mice Treat_Groups Administer Treatment - Control - this compound (30 mg/kg) - Radiation (12 Gy) - Combination Implant->Treat_Groups Measure Measure Tumor Volume Treat_Groups->Measure

Figure 2. Experimental workflows for this compound and radiotherapy studies.

This compound and Vincristine in Multidrug-Resistant (MDR) Cancer

Preclinical studies have identified a novel role for this compound in overcoming multidrug resistance. Specifically, it has been shown to sensitize P-glycoprotein (P-gp) overexpressing cancer cells to the chemotherapeutic agent vincristine.[1][2] This effect is not related to its JAK2 inhibitory activity but rather to its ability to directly inhibit the P-gp efflux pump.[1]

Performance Comparison
AgentTargetMechanism of SensitizationNotes
This compound P-glycoprotein (ABCB1)Direct binding and inhibition of efflux pump activity.[1]Shows higher binding affinity to P-gp than CEP-33779 in molecular docking models.[1] Effective at lower doses compared to verapamil (B1683045).[1]
CEP-33779 JAK2, P-glycoproteinDirect binding and inhibition of P-gp.Another JAK2 inhibitor with similar P-gp inhibitory effects.
Verapamil P-glycoprotein, L-type calcium channelsEstablished P-gp inhibitor.Used as a positive control in comparative studies.

Co-treatment of drug-resistant KBV20C cells with this compound and vincristine resulted in reduced cell viability, increased G2 cell cycle arrest, and enhanced apoptosis.[1] This sensitizing effect was specific to the drug-resistant cells and was not observed in the parental, sensitive KB cell line.[1]

Experimental Protocols

Cell Viability and Sensitization Assay:

  • Drug-resistant (KBV20C) and sensitive (KB) cancer cell lines are cultured.

  • Cells are treated with vincristine in the presence or absence of this compound, CEP-33779, or verapamil at various concentrations.

  • After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method like the WST-1 assay.

  • The degree of sensitization is determined by comparing the IC₅₀ values of vincristine with and without the P-gp inhibitor.

Mechanism of Action Studies:

  • FACS Analysis: Used to determine the effects of the combination treatment on cell cycle progression.

  • Annexin V Staining: Employed to quantify the induction of apoptosis.

  • Western Blotting: Utilized to measure the expression levels of proteins involved in DNA damage (e.g., pH2AX) and cell cycle control.

  • Molecular Docking: A computational method used to predict the binding affinity of this compound to the P-gp transporter protein (ABCB1).

Visualizations

G cluster_cell MDR Cancer Cell Vincristine_in Vincristine Pgp_pump P-gp Efflux Pump Vincristine_in->Pgp_pump 1. Vincristine enters cell Apoptosis Increased Apoptosis & G2 Arrest Vincristine_in->Apoptosis 4. Intracellular Vincristine concentration increases Vincristine_out Vincristine Pgp_pump->Vincristine_out 2. P-gp pumps Vincristine out NVP_BSK805 This compound NVP_BSK805->Pgp_pump 3. This compound inhibits P-gp

Figure 3. this compound mechanism for overcoming vincristine resistance.

Conclusion and Future Directions

The available evidence strongly supports the use of this compound as a radiosensitizer in ESCC. Its ability to inhibit the JAK2/STAT5 pathway enhances the efficacy of radiation, particularly in radioresistant tumors. Additionally, this compound shows promise in overcoming P-glycoprotein-mediated multidrug resistance, suggesting a potential role in combination with vinca (B1221190) alkaloids and possibly other P-gp substrate chemotherapies in treating resistant cancers.

However, there is a notable gap in the literature regarding the combination of this compound with other major classes of chemotherapy, such as platinum-based agents, taxanes, or antimetabolites. Further validation studies are necessary to explore the potential synergies and to establish the efficacy and safety of such combinations. Future research should focus on broader preclinical screening of this compound with various chemotherapeutic drugs across different cancer types to unlock its full potential in combination therapy.

References

A Head-to-Head Comparison of NVP-BSK805 and Other Investigational JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of activating mutations in the Janus kinase 2 (JAK2) gene, particularly the V617F mutation, has revolutionized the understanding and treatment of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). This has spurred the development of numerous small molecule inhibitors targeting the JAK/STAT signaling pathway. This guide provides a detailed, data-driven comparison of NVP-BSK805, a potent and selective ATP-competitive JAK2 inhibitor, with other key investigational and approved JAK2 inhibitors: ruxolitinib (B1666119), fedratinib (B1684426), pacritinib (B611967), and momelotinib (B1663569).

Introduction to JAK2 Inhibitors

JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors essential for hematopoiesis. The constitutive activation of JAK2 due to mutations leads to uncontrolled cell proliferation and the clinical manifestations of MPNs. JAK2 inhibitors aim to block this aberrant signaling, thereby reducing disease burden. This comparison focuses on key performance metrics, including biochemical potency, cellular activity, kinase selectivity, and preclinical in vivo efficacy.

Biochemical Potency and Kinase Selectivity

The selectivity of JAK inhibitors across the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their efficacy and safety profiles. Inhibition of other JAK kinases can lead to off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected JAK2 inhibitors against the JAK family kinases.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK2 V617F IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
This compound 31.630.480.5618.6810.76[1]
Ruxolitinib 3.32.8-42819[2]
Fedratinib ~10533>1000~405[3][4]
Pacritinib 1280231952050[5][6]
Momelotinib 1118-15517[7]

Note: IC50 values can vary between studies due to different assay conditions.

This compound demonstrates high potency against JAK2 with an IC50 of 0.48 nM and shows more than 20-fold selectivity for JAK2 over other JAK family members in vitro.[8] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2] Fedratinib is a selective JAK2 inhibitor with significantly less activity against other JAK family members.[3][4] Pacritinib is also highly selective for JAK2, with much weaker inhibition of JAK1 and JAK3.[5][6] Momelotinib inhibits JAK1 and JAK2 with similar potency.[7]

Cellular Potency in JAK2-Dependent Cell Lines

The anti-proliferative activity of these inhibitors in cell lines harboring the JAK2 V617F mutation is a key indicator of their potential therapeutic efficacy. The following table summarizes the half-maximal growth inhibition (GI50) or IC50 values in various JAK2-dependent cell lines.

InhibitorCell LineMutationGI50/IC50 (nM)Reference(s)
This compound SET-2JAK2 V617F88[1]
UKE-1JAK2 V617F~350[9]
HELJAK2 V617F~1800[9]
Ruxolitinib HELJAK2 V617F186[10]
Ba/F3-JAK2 V617FJAK2 V617F100-130[2]
Fedratinib HELJAK2 V617F305[11]
Ba/F3-JAK2 V617FJAK2 V617F270[11]
Pacritinib Ba/F3-JAK2 V617FJAK2 V617F160[12]
Momelotinib HELJAK2 V617F1500[7]
Ba/F3-JAK2 V617FJAK2 V617F-

This compound effectively suppresses the growth of cell lines with the JAK2 V617F mutation, with GI50 values in the nanomolar range.[1] Direct comparisons in the same study show that this compound and fedratinib can have similar cytotoxic effects in certain cancer cell lines.[7] Ruxolitinib, fedratinib, and pacritinib also demonstrate potent anti-proliferative activity in JAK2 V617F-positive cell lines.[2][11][12]

In Vivo Efficacy in Preclinical Models

Preclinical animal models of MPNs are crucial for evaluating the in vivo efficacy of JAK2 inhibitors. Key endpoints in these models include reduction in spleen size (splenomegaly), normalization of blood counts, and improvement in overall survival.

This compound: In a Ba/F3 JAK2 V617F cell-driven mouse model, oral administration of this compound at 150 mg/kg blocked STAT5 phosphorylation, suppressed splenomegaly, and reduced leukemic cell spreading.[1] Furthermore, in a mouse model of recombinant human erythropoietin-induced polycythemia, this compound potently suppressed the disease phenotype.[8][13]

Ruxolitinib: In a JAK2 V617F-driven mouse model, ruxolitinib treatment increased survival rates.

Fedratinib: In mouse models of JAK2 V617F-driven myeloproliferative neoplasms, fedratinib inhibited STAT3/5 phosphorylation, increased survival, and improved symptoms, including reductions in white blood cells, hematocrit, splenomegaly, and fibrosis.[4]

Pacritinib: In a JAK2 V617F-dependent xenograft model, pacritinib significantly ameliorated splenomegaly and hepatomegaly and was well-tolerated.[12]

Momelotinib: In a murine model of MPN, momelotinib normalized blood counts and spleen size.[7] Clinical trial data from the SIMPLIFY-1 study, a head-to-head comparison with ruxolitinib in JAK inhibitor-naïve myelofibrosis patients, showed that momelotinib was non-inferior to ruxolitinib in reducing spleen volume.[8]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of these inhibitors is the blockade of the JAK-STAT signaling pathway. The following diagrams illustrate this pathway and a general workflow for evaluating inhibitor efficacy.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (active) p-JAK2 JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (active) p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK2 Inhibitor (e.g., this compound) Inhibitor->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Assay Cell-Based Proliferation Assay (GI50/IC50 determination) Kinase_Assay->Cell_Assay Potency & Selectivity Signaling_Assay Western Blot for pSTAT (Target engagement) Cell_Assay->Signaling_Assay Cellular Activity Animal_Model Mouse Model of MPN (e.g., JAK2 V617F) Signaling_Assay->Animal_Model Mechanism of Action Treatment Inhibitor Treatment Animal_Model->Treatment Efficacy_Endpoints Efficacy Evaluation (Spleen size, Blood counts, Survival) Treatment->Efficacy_Endpoints

Caption: General experimental workflow for the preclinical evaluation of JAK2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of JAK2 inhibitors.

Biochemical Kinase Assay (for IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2 kinase.

  • Reagents and Materials:

    • Purified recombinant human JAK2 enzyme.

    • A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The kinase reaction is initiated by mixing the JAK2 enzyme, peptide substrate, and the test inhibitor in the assay buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection method.

    • The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (for GI50/IC50 Determination)

This assay assesses the effect of an inhibitor on the proliferation of JAK2-dependent cancer cell lines.

  • Reagents and Materials:

    • JAK2 V617F-positive cell line (e.g., SET-2, HEL).

    • Complete cell culture medium.

    • Test inhibitor at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or WST-1).

    • 96-well cell culture plates.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • The cells are treated with a range of concentrations of the test inhibitor or vehicle control (DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Cell viability is measured using a luminescence or colorimetric-based assay that quantifies ATP levels or metabolic activity, respectively.

    • The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot for STAT Phosphorylation

This assay is used to confirm that the inhibitor is engaging its target and blocking the downstream signaling pathway within a cellular context.

  • Reagents and Materials:

    • JAK2 V617F-positive cell line.

    • Test inhibitor.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence detection reagent.

  • Procedure:

    • Cells are treated with the test inhibitor at various concentrations for a specified time (e.g., 1-4 hours).

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against p-STAT5 and total STAT5.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system. The ratio of p-STAT5 to total STAT5 is quantified to assess the degree of pathway inhibition.

Conclusion

This compound is a highly potent and selective JAK2 inhibitor with demonstrated efficacy in preclinical models of myeloproliferative neoplasms. Its high selectivity for JAK2 over other JAK family members suggests a potentially favorable safety profile. When compared to other investigational and approved JAK2 inhibitors, this compound shows comparable or superior biochemical potency. Ruxolitinib, while effective, has dual JAK1/JAK2 activity, which may contribute to some of its side effects. Fedratinib and pacritinib offer greater selectivity for JAK2, similar to this compound. Momelotinib's dual inhibition of JAK1/JAK2 and ACVR1 provides a unique advantage in addressing anemia associated with myelofibrosis.

The choice of a JAK2 inhibitor for further development or clinical application will depend on a careful evaluation of its complete efficacy and safety profile. The data presented in this guide provides a foundation for such a comparative assessment, highlighting the promising characteristics of this compound as a potent and selective agent for the treatment of JAK2-driven diseases. Further head-to-head preclinical and clinical studies are warranted to definitively establish the relative therapeutic index of these promising investigational compounds.

References

Safety Operating Guide

Proper Disposal Procedures for NVP-BSK805: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential logistical and safety information for the proper disposal of NVP-BSK805, a potent and selective JAK2 inhibitor used in research.

While the Safety Data Sheet (SDS) for this compound (hydrochloride) does not classify the substance as hazardous according to the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling and disposal to prevent environmental contamination and potential biological effects[1]. All disposal procedures must comply with local, state, and federal regulations, as well as institutional guidelines.

Summary of Chemical and Physical Properties

For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of this compound.

PropertyValue
Chemical Formula C27H28F2N6O
Molecular Weight 490.55 g/mol [2][3][4]
Appearance Off-white to yellow solid powder[4]
Solubility Soluble in DMSO[4]
Storage Store powder at -20°C[5]
Boiling Point Undetermined[1]
Flash Point Not applicable[1]
Decomposition No decomposition if used according to specifications[1]

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

1. Unused or Waste this compound (Solid):

  • Segregation: Collect waste this compound powder in a designated, compatible, and clearly labeled waste container. Do not mix with other chemical waste streams unless permitted by your institution's guidelines.
  • Container: Use a well-sealed, non-reactive container. The original product container can be reused for waste of the same material[6].
  • Labeling: Label the container clearly as "Waste this compound" and include the approximate quantity. Follow your institution's specific labeling requirements[6].
  • Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents[1].
  • Disposal: Arrange for pickup and disposal through your institution's chemical waste management program.

2. Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated solid waste container.
  • Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve the compound, followed by washing with detergent and water. The initial solvent rinse should be collected as hazardous waste.
  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste[6]. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies[6].

3. Solutions Containing this compound:

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain[1]. Collect them in a designated aqueous waste container.
  • Solvent Solutions: Collect solutions of this compound in organic solvents in a designated solvent waste container. Ensure the container is compatible with the solvent used.
  • Labeling: All waste solution containers must be clearly labeled with their contents, including the name of the solvent and "this compound," along with approximate concentrations[6].

This compound Mechanism of Action: Inhibition of the JAK2/STAT5 Signaling Pathway

This compound is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2)[2][3][4][5]. The JAK/STAT signaling pathway is crucial for transducing signals from extracellular cytokines and growth factors to the nucleus, thereby regulating gene expression involved in processes like cell proliferation, differentiation, and survival[7][8][9]. Dysregulation of this pathway is implicated in various diseases, including cancers[7][8]. This compound exerts its effect by blocking the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5), a key downstream target of JAK2[2][5][10].

JAK2_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive 3. Phosphorylation STAT5_active p-STAT5 Dimer (active) STAT5_inactive->STAT5_active 4. Dimerization DNA Target Gene DNA STAT5_active->DNA 5. Nuclear Translocation & DNA Binding NVP_BSK805 This compound NVP_BSK805->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Regulation

Caption: The JAK2/STAT5 signaling pathway and the inhibitory action of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.